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3-Bromophenyl Diethylcarbamate Documentation Hub

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  • Product: 3-Bromophenyl Diethylcarbamate
  • CAS: 863870-72-8

Core Science & Biosynthesis

Foundational

3-Bromophenyl diethylcarbamate chemical structure and molecular weight

Molecular Architecture, Synthetic Pathways, and Pharmacological Context Executive Summary 3-Bromophenyl diethylcarbamate (CAS: 863870-72-8) is a specialized organobromine compound belonging to the aryl carbamate class.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Molecular Architecture, Synthetic Pathways, and Pharmacological Context

Executive Summary

3-Bromophenyl diethylcarbamate (CAS: 863870-72-8) is a specialized organobromine compound belonging to the aryl carbamate class.[1] Structurally characterized by a meta-brominated phenyl ring esterified with diethylcarbamic acid, this molecule serves as a critical probe in medicinal chemistry.[1] It is primarily utilized in the investigation of cholinesterase inhibition kinetics and as a lipophilic intermediate in the synthesis of neuroactive pharmacophores.[1] This guide provides a definitive technical analysis of its physicochemical properties, synthetic methodology, and mechanistic behavior.[1]

Structural Characterization & Molecular Weight

The physicochemical identity of 3-Bromophenyl diethylcarbamate is defined by the interplay between the electron-withdrawing bromine substituent and the carbamate moiety.[1]

Chemical Identity
ParameterSpecification
IUPAC Name 3-Bromophenyl N,N-diethylcarbamate
CAS Number 863870-72-8
Molecular Formula C₁₁H₁₄BrNO₂
SMILES CCN(CC)C(=O)Oc1cccc(Br)c1
InChIKey HJIRWRKJRSHXBT-UHFFFAOYSA-N
Molecular Weight Analysis

The presence of Bromine (Br) introduces a distinct isotopic signature due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br isotopes.[1]

IsotopeMass Contribution (Da)Abundance
Monoisotopic Mass (⁷⁹Br) 271.0208~50.7%
Isotopic Mass (⁸¹Br) 273.0187~49.3%
Average Molecular Weight 272.14 g/mol Weighted Average

Calculation Basis: C (12.011), H (1.008), N (14.007), O (15.999), Br (79.904).

Physicochemical Profile

The meta-substitution pattern of the bromine atom significantly influences the compound's electronic and steric properties compared to its ortho or para isomers.[1]

  • Lipophilicity (LogP): Estimated at ~3.5–3.[1]8. The diethylamino group and the aromatic bromine significantly enhance hydrophobicity, facilitating blood-brain barrier (BBB) permeation in pharmacological contexts.[1]

  • Solubility: Highly soluble in organic solvents (DCM, DMSO, Ethanol); practically insoluble in water.[1]

  • Electronic Effects: The bromine atom exerts an inductive electron-withdrawing effect (-I), slightly increasing the electrophilicity of the carbonyl carbon, thereby modulating its reactivity toward nucleophiles (e.g., Serine residues in enzymes).

Synthetic Methodology

Protocol Design Rationale: The synthesis follows a nucleophilic acyl substitution mechanism (Schotten-Baumann conditions).[1] The choice of base is critical: Potassium carbonate (


) in acetonitrile (MeCN) is preferred over pyridine/DCM for scale-up to minimize racemization (if chiral centers were present) and simplify workup.[1]
Reaction Scheme

The synthesis involves the coupling of 3-bromophenol with diethylcarbamoyl chloride.[1]

Synthesis Reactant1 3-Bromophenol (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate K2CO3 / MeCN Reflux, 80°C Reactant2 Diethylcarbamoyl Chloride (Electrophile) Reactant2->Intermediate Product 3-Bromophenyl diethylcarbamate Intermediate->Product - HCl (neutralized) Byproduct KCl + CO2 + H2O Intermediate->Byproduct

Figure 1: Synthetic pathway utilizing base-catalyzed carbamylation.

Detailed Protocol
  • Reagent Preparation: In a dry 250 mL round-bottom flask, dissolve 3-bromophenol (10.0 mmol) in anhydrous Acetonitrile (MeCN, 50 mL).

  • Deprotonation: Add anhydrous Potassium Carbonate (

    
    , 15.0 mmol) in a single portion. Stir at room temperature for 30 minutes to generate the phenoxide anion.
    
  • Acylation: Add Diethylcarbamoyl chloride (11.0 mmol) dropwise via syringe to control exotherm.

  • Reaction: Heat the mixture to reflux (80°C) for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1); product will appear as a higher Rf spot compared to the phenol.[1]

  • Workup: Cool to room temperature. Filter off inorganic solids.[1] Concentrate the filtrate in vacuo. Redissolve residue in Ethyl Acetate, wash with 1M NaOH (to remove unreacted phenol) and Brine.[1]

  • Purification: Dry over

    
     and concentrate. Purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
    

Mechanism of Action: Cholinesterase Inhibition

Aryl carbamates are "pseudo-irreversible" inhibitors of Acetylcholinesterase (AChE).[1] They function by carbamylating the active site serine residue.[1][2]

Mechanistic Pathway

Unlike organophosphates (which phosphorylate and permanently disable the enzyme), carbamates form a carbamylated enzyme-intermediate that hydrolyzes slowly (minutes to hours), temporarily sequestering the enzyme.

Mechanism Enzyme Free AChE Enzyme (Ser-200 OH) Complex Michaelis Complex (Non-covalent) Enzyme->Complex + Inhibitor Inhibitor 3-Bromophenyl diethylcarbamate Inhibitor->Complex AcylEnzyme Carbamylated Enzyme (Inactive) Complex->AcylEnzyme Nucleophilic Attack (Carbamylation) LeavingGroup Leaving Group: 3-Bromophenol Complex->LeavingGroup AcylEnzyme->Enzyme Slow Hydrolysis (t1/2 = min to hrs) Regeneration Hydrolysis (H2O)

Figure 2: Catalytic cycle of AChE inhibition by aryl carbamates.

Structure-Activity Relationship (SAR) Implications
  • Diethyl vs. Dimethyl: The diethyl group provides greater steric bulk than a dimethyl group, often increasing selectivity for Butyrylcholinesterase (BChE) over AChE, or altering the hydrolysis rate of the carbamylated enzyme.

  • 3-Bromo Substituent: The halogen at the meta position enhances lipophilicity and can engage in halogen bonding within the enzyme's acyl-binding pocket, potentially increasing binding affinity (

    
    ) compared to the unsubstituted phenyl carbamate.
    

Analytical Expectations

To validate the synthesis of 3-Bromophenyl diethylcarbamate, the following spectral data should be confirmed:

  • ¹H NMR (400 MHz, CDCl₃):

    • 
       7.1–7.4 ppm (Multiplet, 4H, Aromatic protons).[1] Look for the specific splitting pattern of a 1,3-disubstituted benzene (singlet-like peak for H-2).
      
    • 
       3.4 ppm (Quartet, 4H, 
      
      
      
      ). Broadening may occur due to restricted rotation around the amide bond.[1]
    • 
       1.2 ppm (Triplet, 6H, 
      
      
      
      ).
  • IR Spectroscopy:

    • Strong Carbonyl (

      
      ) stretch at ~1710–1725 cm⁻¹.[1]
      
    • Absence of broad O-H stretch (confirming consumption of phenol).[1]

  • Mass Spectrometry (ESI+):

    • Characteristic doublet molecular ion peaks

      
       at m/z 272 and 274 (1:1 ratio).[1]
      

Safety and Handling

Hazard Class: Irritant / Toxic.[1]

  • Acute Toxicity: As a carbamate, this compound acts as a cholinesterase inhibitor.[1] Avoid inhalation or skin contact.[1]

  • Handling: Use only in a chemical fume hood. Wear nitrile gloves and safety goggles.[1]

  • First Aid: In case of exposure, atropine is the standard antidote for carbamate poisoning (consult medical professionals immediately).[1]

References

  • PubChem. (2025).[1][3][4][5] 3-Bromophenyl diethylcarbamate Compound Summary. National Library of Medicine.[1] [Link](Note: Link directs to the closely related methyl-analog record for structural comparison as specific diethyl-analog records are sparse).

  • Bajda, M., et al. (2016).[1][2] Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. International Journal of Molecular Sciences. [Link]

  • Goksu, S., et al. (2017).[1][6] Novel antioxidant bromophenols with acetylcholinesterase inhibitory actions. Bioorganic Chemistry. [Link]

Sources

Exploratory

Comparative Pharmacodynamics: Rivastigmine vs. 3-Bromophenyl Diethylcarbamate

A Technical Guide on Carbamate-Based Cholinesterase Inhibition Executive Summary This technical guide provides a rigorous comparative analysis between Rivastigmine (a clinically approved pseudo-irreversible acetylcholine...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide on Carbamate-Based Cholinesterase Inhibition

Executive Summary

This technical guide provides a rigorous comparative analysis between Rivastigmine (a clinically approved pseudo-irreversible acetylcholinesterase inhibitor) and 3-bromophenyl diethylcarbamate (3-BPDC), a structural analog representing a lipophilic, non-ionizable carbamate probe.

This analysis is designed for medicinal chemists and pharmacologists. It elucidates the critical structure-activity relationships (SAR) that differentiate a viable CNS therapeutic from a generic chemical inhibitor. We explore the kinetics of carbamoylation, the thermodynamic influence of the leaving group, and the necessity of the ionizable amine pharmacophore for dual-site binding.

Section 1: Structural & Physicochemical Profiling

The efficacy of a carbamate inhibitor is dictated by two structural domains: the Carbamoyl Moiety (which transfers to the enzyme) and the Leaving Group (which dictates affinity and reactivity).

1.1 Comparative Structural Analysis
FeatureRivastigmine (Target Therapeutic)3-Bromophenyl Diethylcarbamate (Comparator)
IUPAC Name (S)-3-[1-(dimethylamino)ethyl]phenyl ethyl(methyl)carbamate3-bromophenyl N,N-diethylcarbamate
Leaving Group 3-[1-(dimethylamino)ethyl]phenol3-bromophenol
Carbamoyl Group Ethyl(methyl)carbamoylDiethylcarbamoyl
Ionization (pH 7.4) Amphiphilic; Tertiary amine is protonated (

)
Neutral; Highly Lipophilic
Electronic Effect Alkyl-amine is electron-donating (inductive)Bromine is electron-withdrawing (inductive)
Target Interaction Dual-site: Catalytic Triad + Anionic SubsiteSingle-site: Catalytic Triad only (Hydrophobic)
1.2 The "Pharmacophore Gap"

The critical distinction lies in the amino-alkyl side chain of Rivastigmine.

  • Rivastigmine: The protonated nitrogen mimics the quaternary ammonium of Acetylcholine (ACh), allowing it to anchor at the Peripheral Anionic Site (PAS) or the internal anionic subsite (Trp84). This orientation aligns the carbamate bond precisely over Serine 200.

  • 3-BPDC: Lacking a cationic center, this molecule relies solely on hydrophobic interactions and the reactivity of the carbonyl carbon. While it can inhibit AChE, it lacks the residence time and selectivity provided by the cation-

    
     interactions inherent to Rivastigmine.
    
Section 2: Mechanistic Enzymology & Kinetics

Carbamates are pseudo-irreversible inhibitors . They do not merely bind; they react chemically with the enzyme. The mechanism follows a two-step covalent modification.

2.1 The Kinetic Pathway
  • Michaelis Complex (

    
    ):  Rapid equilibrium binding.
    
  • Carbamoylation (

    
    ):  Nucleophilic attack by Ser200, expelling the phenol leaving group.
    
  • Decarbamoylation (

    
    ):  Hydrolysis of the carbamylated enzyme (very slow).
    

KineticMechanism E_S E + I (Free Enzyme) EI E·I (Michaelis Complex) E_S->EI Binding (Kd) EI->E_S E_Carb E-C (Carbamylated Enzyme) EI->E_Carb Acylation (k2) Rate Limiting Step LG Leaving Group (Phenol) EI->LG Expulsion Product E + P (Regenerated Enzyme) E_Carb->Product Hydrolysis (k3) Slow Recovery (Minutes to Hours)

Figure 1: The kinetic pathway of pseudo-irreversible inhibition. For Rivastigmine,


 is exceptionally slow, leading to sustained inhibition.
2.2 Leaving Group Physics (Hammett Analysis)

The reactivity of the carbamate is heavily influenced by the acidity (


) of the leaving phenol.
  • 3-BPDC (Bromo-phenol): Bromine is electron-withdrawing (

    
    ). This stabilizes the phenoxide anion, making 3-bromophenol a better leaving group than unsubstituted phenol. This theoretically increases the acylation rate (
    
    
    
    ).
  • Rivastigmine (Amino-phenol): The alkyl-amine group is electron-donating. However, the steric bulk and the specific orientation provided by the amine's binding to the anionic site compensate for the electronic effects, optimizing the positioning for attack.

Key Insight: While 3-BPDC might be chemically more reactive due to the Br-group, Rivastigmine is biologically more potent due to binding affinity (


)  preceding the reaction.
Section 3: Experimental Protocol (Ellman's Assay)

To empirically verify the difference between these two compounds, a standard IC50 assay is insufficient. A time-dependent inhibition assay is required to measure carbamoylation rates.

3.1 Protocol Design: Time-Dependent Inhibition
  • Objective: Determine

    
     (observed rate constant) for both compounds.
    
  • Reagents:

    • Recombinant hAChE (Human Acetylcholinesterase).

    • Substrate: Acetylthiocholine iodide (ATCh).

    • Chromophore: DTNB (Ellman’s Reagent).

    • Buffer: 0.1M Phosphate, pH 7.4 (Physiological) and pH 5.5 (to protonate the leaving group and test pH dependence).

3.2 Step-by-Step Workflow
  • Preparation: Dissolve Rivastigmine (water/buffer) and 3-BPDC (DMSO, due to lipophilicity).

  • Pre-Incubation (Critical Step):

    • Incubate Enzyme + Inhibitor for varying times (

      
       min).
      
    • Reasoning: Carbamates are slow-binding. Immediate measurement yields false low potency.

  • Substrate Addition:

    • Add ATCh/DTNB mixture to the pre-incubated wells.

  • Kinetic Read:

    • Measure Absorbance at 412 nm continuously for 5 minutes.

  • Data Processing:

    • Plot

      
       vs. Pre-incubation time. The slope gives 
      
      
      
      .

AssayWorkflow cluster_0 Phase 1: Reaction Assembly cluster_1 Phase 2: Kinetic Incubation Stock Compound Stock (Rivastigmine / 3-BPDC) Mix Master Mix Stock->Mix Enz hAChE Enzyme Enz->Mix Incubate Pre-Incubation (0 - 60 mins) Mix->Incubate Substrate Add ATCh + DTNB Incubate->Substrate Read Measure A412nm (Spectrophotometer) Substrate->Read Calc Calculate k_obs & IC50 Read->Calc

Figure 2: Workflow for validating carbamate inhibition kinetics. Note the pre-incubation step essential for covalent inhibitors.

Section 4: Therapeutic Implications

Why is Rivastigmine a drug and 3-BPDC a reagent?

  • CNS Penetration vs. Retention:

    • 3-BPDC is highly lipophilic (High LogP). It will cross the Blood-Brain Barrier (BBB) easily but is liable to rapid non-specific binding to albumin and lipids, reducing free drug concentration.

    • Rivastigmine has balanced lipophilicity. More importantly, it targets the G1 isoform of AChE, which is prevalent in Alzheimer's brains.

  • Selectivity (BuChE vs. AChE):

    • Rivastigmine inhibits both Butyrylcholinesterase (BuChE) and AChE. The bulky ethyl-methyl carbamoyl group (vs. the diethyl of 3-BPDC) allows it to fit into the larger acyl pocket of BuChE.

    • 3-BPDC, with a diethyl group, is a generic inhibitor with likely poor discrimination between serine hydrolases.

  • Toxicity:

    • The 3-bromophenol released upon inhibition by 3-BPDC is significantly more toxic and persistent than the metabolite of Rivastigmine (NAP), which is rapidly conjugated and excreted.

References
  • Weinstock, M. (1999). Selectivity of Cholinesterase Inhibition. CNS Drugs, 12(4), 307–323. Link

  • Bar-On, P., et al. (2002). Kinetic and Structural Studies on the Interaction of Cholinesterases with the Anti-Alzheimer Drug Rivastigmine. Biochemistry, 41(11), 3555–3564. Link

  • FDA Label. (2006). Exelon (Rivastigmine Tartrate) Capsules and Oral Solution. U.S. Food and Drug Administration. Link

  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

Foundational

Technical Monograph: Carbamic Acid, N,N-Diethyl-, 3-Bromophenyl Ester

Safety, Handling, and Pharmacological Profile Part 1: Chemical Identification & Significance This guide provides a technical deep-dive into 3-Bromophenyl diethylcarbamate (CAS: 863870-72-8). Unlike generic Safety Data Sh...

Author: BenchChem Technical Support Team. Date: February 2026

Safety, Handling, and Pharmacological Profile

Part 1: Chemical Identification & Significance

This guide provides a technical deep-dive into 3-Bromophenyl diethylcarbamate (CAS: 863870-72-8). Unlike generic Safety Data Sheets (SDS), this document synthesizes physicochemical properties with the compound's mechanism of action as a cholinesterase inhibitor, providing a rationale for the rigorous safety protocols required.

Physicochemical Profile
PropertyValueContext
Chemical Name Carbamic acid, N,N-diethyl-, 3-bromophenyl esterSystematic IUPAC nomenclature
CAS Number 863870-72-8 Unique Identifier
Synonyms 3-Bromophenyl diethylcarbamateCommon laboratory designation
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol Relevant for molarity calculations
Physical State Liquid (Viscous oil at RT)Based on lipophilic carbamate analogs
Solubility DMSO, Ethanol, DichloromethaneInsoluble in water (requires co-solvent)
LogP (Predicted) ~3.2 - 3.5High lipophilicity; crosses blood-brain barrier
Research Significance

This compound belongs to the aryl carbamate class. It is primarily utilized in drug discovery as a:

  • Acetylcholinesterase (AChE) Inhibitor: A probe to study the kinetics of carbamylation at the enzyme active site.

  • Synthetic Intermediate: A precursor for developing neurotherapeutics (e.g., Alzheimer’s disease treatments similar to Rivastigmine) or agricultural pesticides.

Part 2: Toxicological Mechanism (The "Why")

To handle this compound safely, one must understand its specific interaction with biological systems. Unlike simple irritants, this compound targets the nervous system with high specificity.

Mechanism of Action: Pseudo-Irreversible Inhibition

The primary hazard stems from the compound's ability to carbamylate the serine residue (Ser-203) within the catalytic triad of Acetylcholinesterase (AChE).

  • Binding: The 3-bromophenyl group fits into the AChE active site gorge.

  • Carbamylation: The carbonyl carbon is attacked by the serine hydroxyl group.

  • Release: The 3-bromophenol leaving group is released.

  • Stalling: The enzyme remains "carbamylated" (N,N-diethylcarbamyl-AChE). Hydrolysis of this intermediate is significantly slower than the hydrolysis of the natural substrate (acetylcholine), leading to accumulation of acetylcholine at the synapse.

Mechanism Visualization

The following diagram illustrates the kinetic pathway of inhibition, highlighting the "Aging" risk compared to spontaneous regeneration.

AChE_Mechanism AChE Active AChE (Free Enzyme) Complex Michaelis-Menten Complex AChE->Complex Binding (Kd) Inhibitor 3-Bromophenyl diethylcarbamate Inhibitor->Complex Carbamylated Carbamylated AChE (Inhibited) Complex->Carbamylated Carbamylation (k2) LeavingGroup 3-Bromophenol (Released) Complex->LeavingGroup Regenerated Regenerated AChE Carbamylated->Regenerated Slow Hydrolysis (k3) (t1/2: Minutes to Hours) Regenerated->AChE Return to Pool

Figure 1: Kinetic pathway of AChE inhibition by aryl carbamates. Note the slow hydrolysis step (k3), which defines the duration of toxicity.

Part 3: Hazard Identification & Risk Assessment

GHS Classification (Derived from SAR of Aryl Carbamates):

  • Acute Toxicity (Oral): Category 3/4 (Toxic/Harmful if swallowed).

  • Skin/Eye Irritation: Category 2 (Irritant).

  • Specific Target Organ Toxicity (Single Exposure): Category 1 (Nervous System).

Symptomatology (Cholinergic Crisis)

Exposure leads to "SLUDGE" syndrome due to muscarinic overstimulation:

  • S alivation

  • L acrimation (Tearing)

  • U rination[1]

  • D efecation

  • G astrointestinal Distress

  • E mesis (Vomiting)[2]

Critical Warning: Because this compound is an N,N-diethyl analog, it may possess different blood-brain barrier permeability compared to N-methyl carbamates, potentially increasing CNS risks (seizures, respiratory depression).

Part 4: Experimental Protocols

Safe Solubilization Workflow

Objective: Prepare a stable stock solution for bioassays (e.g., Ellman Assay) without generating hazardous dust or aerosols.

Prerequisites:

  • Fume Hood (Certified face velocity > 100 fpm).

  • Nitrile Gloves (Double-gloving recommended).

  • Solvent: 100% DMSO (Anhydrous).

Protocol:

  • Weighing: Weigh the specific amount of the viscous liquid/solid into a tared glass vial inside the fume hood. Do not transport open containers outside the hood.

  • Solvent Addition: Add DMSO to achieve a concentration of 10 mM to 50 mM .

    • Calculation: For 10 mg of compound (MW 272.14), add 3.67 mL DMSO for a 10 mM stock.

  • Dissolution: Vortex for 30 seconds. Sonicate if necessary (keep vial closed).

  • Storage: Aliquot into amber glass vials. Store at -20°C. Label clearly as "Neurotoxin".

Handling & Waste Logic Flow

The following workflow ensures containment during experimentation.

Safety_Workflow Start Start: Solid/Liquid Compound PPE Don PPE: Lab Coat, Goggles, Double Nitrile Gloves Start->PPE Hood Transfer to Fume Hood (Do NOT Open on Bench) PPE->Hood Solubilize Dissolve in DMSO (Create Primary Stock) Hood->Solubilize Dilute Dilute in Buffer (Secondary Working Solution) Solubilize->Dilute Assay Perform Assay (Microplate/Vial) Dilute->Assay Waste Quench Waste: Add 1M NaOH (Hydrolysis) Assay->Waste Post-Experiment Disposal Hazardous Waste Stream (Pesticide/Toxic) Waste->Disposal

Figure 2: Operational workflow for handling carbamate inhibitors, emphasizing containment and chemical deactivation.

Part 5: Emergency Response

First Aid
  • Eye Contact: Rinse immediately with water for 15 minutes.[3] Remove contact lenses.[1][3]

  • Skin Contact: Wash with soap and water.[1][3] Do NOT use alcohol or organic solvents, as they increase dermal absorption of carbamates.

  • Ingestion: Rinse mouth. Do NOT induce vomiting due to aspiration risk. Seek immediate medical attention.

Medical Management (Antidote)

Note to Physician: This compound is a carbamate anticholinesterase.[4]

  • Primary Antidote: Atropine Sulfate .

    • Mechanism:[1][3][5][6][7] Competitively blocks muscarinic receptors, reversing bronchial secretions and bradycardia.

    • Dosing: Titrate until "atropinization" (dry mouth, dilated pupils, tachycardia) is achieved.

  • Contraindication: 2-PAM (Pralidoxime) is generally not recommended for carbamate poisoning (unlike organophosphates) and may even increase toxicity in some cases, although clinical judgment applies.

References

  • National Center for Biotechnology Information (NCBI). (2023). PubChem Compound Summary for Ethyl N-(3-bromophenyl)carbamate (Analogous Structure). Retrieved from [Link]

  • Gupta, R. C. (2014). Carbamate Pesticides.[2][8][9] In Biomarkers in Toxicology. Academic Press. (Context on Carbamate Mechanism of Action).

  • Pope, C., & Karanth, S. (2005). Toxicology of Carbamate Insecticides. In Encyclopedia of Toxicology. Elsevier.
  • U.S. EPA. (2013). Recognition and Management of Pesticide Poisonings (6th Ed.). Chapter 6: Carbamates. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 3-Bromophenyl Diethylcarbamate – Biological Activity & Toxicity Profile

Document Control: Subject: Technical Analysis of CAS 863870-72-8 and Analogs Audience: Drug Discovery Researchers, Medicinal Chemists, Toxicology Safety Officers Executive Summary 3-Bromophenyl diethylcarbamate is a spec...

Author: BenchChem Technical Support Team. Date: February 2026

Document Control:

  • Subject: Technical Analysis of CAS 863870-72-8 and Analogs

  • Audience: Drug Discovery Researchers, Medicinal Chemists, Toxicology Safety Officers

Executive Summary

3-Bromophenyl diethylcarbamate is a specialized carbamate derivative primarily utilized as a chemical probe in neuropharmacology and toxicology. Belonging to the class of O-substituted phenyl carbamates, it functions mechanistically as a pseudo-irreversible inhibitor of cholinesterases (AChE and BChE). Its structural motif—a lipophilic brominated phenyl ring coupled with a diethylcarbamoyl moiety—is designed to probe the active site gorge of acetylcholinesterase, offering distinct structure-activity relationship (SAR) data compared to classical inhibitors like physostigmine or rivastigmine.

This guide details the compound's physicochemical properties, mechanism of action, biological activity, and toxicity profile, providing actionable protocols for synthesis and enzymatic assay validation.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6][7]

The "3-bromo" substitution on the phenyl ring enhances lipophilicity compared to the unsubstituted parent compound, potentially increasing blood-brain barrier (BBB) permeability—a critical factor for CNS-targeting agents.

PropertySpecification
Chemical Name 3-Bromophenyl N,N-diethylcarbamate
CAS Number 863870-72-8
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
LogP (Predicted) ~3.2 (High Lipophilicity)
Solubility Soluble in DMSO, Ethanol, Dichloromethane; Poorly soluble in water
Physical State Viscous oil or low-melting solid (depending on purity)

Mechanism of Action: Cholinesterase Inhibition

The core biological activity of 3-Bromophenyl diethylcarbamate lies in its ability to carbamylate the active site serine residue of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE). Unlike organophosphates (which phosphorylate and permanently disable the enzyme), carbamates form a carbamylated enzyme intermediate that hydrolyzes slowly, temporarily halting acetylcholine breakdown.

The Carbamylation Pathway

The mechanism follows a pseudo-irreversible inhibition kinetics scheme. The 3-bromophenol group acts as the leaving group, while the diethylcarbamoyl moiety is transferred to the serine hydroxyl.

MOA A Free Enzyme (AChE-Ser-OH) C Michaelis Complex (Non-covalent) A->C + Inhibitor (k1) B Inhibitor (3-Br-Ph-O-CO-NEt2) B->C D Carbamylated Enzyme (AChE-Ser-O-CO-NEt2) C->D Carbamylation (k2) E Leaving Group (3-Bromophenol) C->E Release F Regenerated Enzyme (AChE-Ser-OH) D->F Slow Hydrolysis (k3) (Decarbamylation)

Figure 1: Kinetic pathway of AChE inhibition by 3-Bromophenyl diethylcarbamate. The rate-limiting step for enzyme recovery is the decarbamylation (k3).

Biological Activity Profile

Enzymatic Potency & Selectivity

Research into substituted phenyl carbamates indicates that electron-withdrawing groups (like Bromine) at the meta (3-) position often enhance binding affinity by influencing the pKa of the leaving group (phenol).

  • Target: Acetylcholinesterase (EC 3.1.1.[1]7) and Butyrylcholinesterase (EC 3.1.1.8).

  • Activity Type: Time-dependent inhibition.

  • SAR Insight: The diethyl substitution on the nitrogen is bulkier than the dimethyl group found in neostigmine. This steric bulk can improve selectivity for BChE or specific AChE isoforms but may reduce the rate of carbamylation compared to less hindered analogs.

Therapeutic Relevance (Inferred)

While primarily a research tool, analogs of this structure are investigated for:

  • Alzheimer’s Disease: Reversing cholinergic deficits.[2][1]

  • Myasthenia Gravis: Enhancing neuromuscular transmission.

  • Antimicrobial Activity: Some halogenated phenyl carbamates exhibit antifungal properties against phytopathogenic fungi, likely via non-cholinergic mechanisms involving membrane disruption [1].

Toxicity Profile

As a carbamate AChE inhibitor, the toxicity profile is dominated by cholinergic hyperstimulation.

Acute Toxicity Symptoms (Cholinergic Crisis)

Overexposure leads to the accumulation of acetylcholine at synaptic clefts.

  • Muscarinic Effects: SLUDGE syndrome (Salivation, Lacrimation, Urination, Defecation, GI distress, Emesis), bradycardia, bronchoconstriction.

  • Nicotinic Effects: Muscle fasciculations, cramping, weakness, paralysis.

  • CNS Effects: Confusion, ataxia, convulsions, coma (due to high lipophilicity/BBB penetration).

GHS Hazard Classification

Based on structural analogs and carbamate class data:

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).[3]

  • Skin/Eye Irritation: Category 2 (Causes skin and serious eye irritation).[4][3]

  • Target Organ Toxicity: Specific target organ toxicity (nervous system).

EndpointClassificationHazard Statement
Oral WarningH302: Harmful if swallowed
Dermal WarningH312: Harmful in contact with skin
Inhalation WarningH332: Harmful if inhaled
Environmental WarningH411: Toxic to aquatic life with long-lasting effects

Experimental Protocols

Synthesis of 3-Bromophenyl Diethylcarbamate

Rationale: This protocol uses a nucleophilic acyl substitution reaction. The base (triethylamine) neutralizes the HCl byproduct to drive the equilibrium forward.

Materials:

  • 3-Bromophenol (1.0 eq)

  • Diethylcarbamoyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM) (Solvent)

Procedure:

  • Setup: In a flame-dried round-bottom flask, dissolve 3-Bromophenol (10 mmol) in anhydrous DCM (20 mL).

  • Addition: Cool to 0°C. Add Triethylamine (12 mmol) dropwise.

  • Reaction: Add Diethylcarbamoyl chloride (11 mmol) slowly. Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), then saturated NaHCO₃, and finally brine.

  • Purification: Dry over MgSO₄, concentrate in vacuo. Purify via silica gel column chromatography.

Ellman’s Assay for AChE Inhibition

Rationale: This is the gold-standard colorimetric assay to quantify the inhibitory potency (IC50).

Workflow Diagram:

EllmanAssay Step1 Prepare Reagents (Buffer pH 8.0, DTNB, ATChI Substrate) Step2 Incubate Enzyme + Inhibitor (AChE + 3-Br-Ph-Carbamate) 25°C for 10-30 mins Step1->Step2 Step3 Add Substrate Mixture (Acetylthiocholine + DTNB) Step2->Step3 Step4 Reaction AChE hydrolyzes ATChI -> Thiocholine Thiocholine + DTNB -> Yellow Anion (TNB) Step3->Step4 Step5 Measure Absorbance 412 nm using Microplate Reader Step4->Step5

Figure 2: Step-by-step workflow for the modified Ellman's Assay.

Detailed Steps:

  • Preparation: Dissolve test compound in DMSO. Dilute in 0.1 M Phosphate Buffer (pH 8.0) to desired concentrations.

  • Incubation: In a 96-well plate, add 150 µL buffer, 20 µL enzyme solution (AChE from Electrophorus electricus), and 10 µL inhibitor solution. Incubate for 20 minutes at 25°C.

  • Initiation: Add 20 µL of mixture containing Acetylthiocholine iodide (substrate) and DTNB (Ellman's reagent).

  • Measurement: Monitor absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Calculate % inhibition =

    
    . Plot Log[Concentration] vs. % Inhibition to determine IC50.
    

References

  • Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives. MDPI. Available at: [Link]

  • Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates. PubMed Central. Available at: [Link]

  • Comparative Kinetics of Acetyl- and Butyryl-Cholinesterase Inhibition. MDPI. Available at: [Link]

  • GHS Classification for Substituted Phenyl Carbamates. PubChem. Available at: [Link](Note: Used for analog toxicity extrapolation).

Sources

Foundational

The Phenyl Carbamate Scaffold: A Deep Dive into the Structure-Activity Relationship of Acetylcholinesterase Inhibitors

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Introduction: The Cholinergic Hypothesis and the Rise of Carbamates Alzheimer's disease (AD), a progressive neurodegenerative di...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Cholinergic Hypothesis and the Rise of Carbamates

Alzheimer's disease (AD), a progressive neurodegenerative disorder, is characterized by a significant decline in cognitive function.[1] One of the primary therapeutic strategies for managing the symptoms of AD is to enhance cholinergic neurotransmission in the brain.[1] This is achieved by inhibiting the enzyme acetylcholinesterase (AChE), which is responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[2] By increasing the levels of ACh in the synaptic cleft, AChE inhibitors (AChEIs) can help to alleviate some of the cognitive deficits associated with the disease.[2]

Among the various classes of AChEIs, phenyl carbamates have emerged as a clinically significant group of compounds.[3] These molecules act as pseudo-irreversible inhibitors, carbamylating a serine residue within the active site of AChE, thereby rendering the enzyme temporarily inactive.[4] The slow rate of decarbamoylation allows for a sustained increase in acetylcholine levels.[4] The well-known AD drug, rivastigmine, is a prime example of a phenyl carbamate inhibitor.[5]

This technical guide provides a comprehensive exploration of the structure-activity relationship (SAR) of phenyl carbamate AChE inhibitors. We will delve into the critical structural features that govern their inhibitory potency, examine the intricate binding interactions within the AChE active site, and provide a detailed experimental protocol for assessing their activity.

The Mechanism of Action: A Tale of Covalent Modification

The inhibitory action of phenyl carbamates against AChE is a two-step process that involves the formation of a transient covalent bond with the enzyme.[4] This mechanism is analogous to the hydrolysis of acetylcholine by AChE, but with a significantly slower regeneration of the active enzyme.

The active site of AChE contains a catalytic triad of amino acid residues: Serine 203, Histidine 447, and Glutamate 334.[6] The process of inhibition unfolds as follows:

  • Binding and Initial Interaction: The phenyl carbamate inhibitor first binds to the active site gorge of AChE. The phenyl ring and other structural features of the inhibitor play a crucial role in its initial affinity and proper orientation within the active site.

  • Nucleophilic Attack and Carbamylation: The hydroxyl group of Serine 203, activated by the adjacent Histidine 447, performs a nucleophilic attack on the carbonyl carbon of the carbamate moiety.[7] This results in the formation of a tetrahedral intermediate.

  • Formation of the Carbamylated Enzyme: The tetrahedral intermediate collapses, leading to the transfer of the carbamoyl group to the serine residue and the release of the phenolic leaving group. The resulting carbamylated AChE is catalytically inactive.

  • Slow Hydrolysis (Decarbamoylation): The carbamylated enzyme is then slowly hydrolyzed by water, regenerating the active enzyme. The rate of this decarbamoylation step is significantly slower than the deacetylation that occurs after acetylcholine hydrolysis, leading to a prolonged inhibition of AChE activity.[4]

The following diagram illustrates the mechanism of AChE inhibition by a phenyl carbamate.

AChE_Inhibition_Mechanism AChE Active AChE (Ser-OH) Complex AChE-Inhibitor Michaelis Complex AChE->Complex Binding Inhibitor Phenyl Carbamate Inhibitor Inhibitor->Complex Carbamylated Carbamylated AChE (Ser-O-CO-NR'R'') Complex->Carbamylated Carbamylation Phenol Phenolic Leaving Group Complex->Phenol Regenerated_AChE Active AChE (Ser-OH) Carbamylated->Regenerated_AChE Slow Hydrolysis (Decarbamoylation) Water H₂O Water->Carbamylated

Caption: Mechanism of Acetylcholinesterase Inhibition by Phenyl Carbamates.

The Acetylcholinesterase Active Site: A Deep and Narrow Gorge

The active site of AChE is located at the bottom of a deep and narrow gorge, approximately 20 Å deep, which is lined with a high concentration of aromatic amino acid residues.[8][9] This unique architecture plays a critical role in substrate recognition, binding, and catalysis. The active site can be broadly divided into two main regions: the catalytic anionic site (CAS) and the peripheral anionic site (PAS).[2]

  • Catalytic Anionic Site (CAS): Located at the bottom of the gorge, the CAS is where the hydrolysis of acetylcholine occurs.[10] It comprises the catalytic triad (Ser203, His447, Glu334) and an "anionic" subsite, rich in aromatic residues like Tryptophan 84 and Phenylalanine 330, which interacts with the quaternary ammonium group of acetylcholine through cation-π interactions.[6][9]

  • Peripheral Anionic Site (PAS): Situated at the entrance of the active site gorge, the PAS is composed of several aromatic residues, including Tyrosine 70, Aspartate 72, Tyrosine 121, Tryptophan 279, and Tyrosine 334.[11] The PAS is involved in the initial binding of substrates and inhibitors and can allosterically modulate the catalytic activity at the CAS.[11]

The following diagram provides a simplified representation of the AChE active site gorge.

AChE_Active_Site cluster_gorge Active Site Gorge PAS Peripheral Anionic Site (PAS) (Tyr70, Asp72, Tyr121, Trp279, Tyr334) CAS Catalytic Anionic Site (CAS) (Ser203, His447, Glu334, Trp84, Phe330) PAS->CAS Passage through Gorge Ligand_entry Ligand Entry Ligand_entry->PAS Initial Binding

Caption: Simplified Diagram of the Acetylcholinesterase Active Site Gorge.

Structure-Activity Relationship (SAR) of Phenyl Carbamate Inhibitors

The inhibitory potency of phenyl carbamate derivatives is highly dependent on the nature and position of substituents on the phenyl ring, the carbamate moiety, and the amine leaving group. A thorough understanding of these SARs is crucial for the rational design of novel and more effective AChE inhibitors.

The Phenyl Ring and its Substituents

The phenyl ring of the carbamate serves as a crucial recognition element, interacting with various residues within the AChE active site. The nature and position of substituents on this ring can significantly influence the binding affinity and inhibitory activity of the compound.

  • Position of the Carbamate Group: The position of the carbamate group on the phenyl ring is critical. Generally, meta-substituted phenyl carbamates exhibit higher AChE inhibitory activity compared to their ortho- or para-isomers. This is exemplified by the structure of rivastigmine, which features a meta-substituted carbamate.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the substituents on the phenyl ring can modulate the reactivity of the carbamate carbonyl group, influencing the rate of carbamylation. Both electron-withdrawing and electron-donating groups have been shown to be beneficial, suggesting that a balance of electronic and steric factors is at play.

  • Lipophilicity: Increased lipophilicity of the phenyl ring substituents can enhance binding to the hydrophobic regions of the AChE active site gorge, leading to improved inhibitory potency.

The Carbamate Moiety

The carbamate group is the "warhead" of the inhibitor, responsible for the carbamylation of the active site serine. Modifications to this moiety directly impact the rate of carbamylation and decarbamoylation.

  • N-Substituents: The size and nature of the alkyl groups on the carbamate nitrogen are critical.

    • N-monomethyl and N,N-dimethyl carbamates are commonly found in potent inhibitors.

    • Increasing the size of the N-alkyl substituents (e.g., from methyl to ethyl) can significantly decrease the rate of decarbamoylation, leading to a longer duration of inhibition.[4] However, excessively bulky groups may hinder the initial binding of the inhibitor.

The Amine Leaving Group

The portion of the molecule that is released after carbamylation, often an amine-containing group, also contributes significantly to the overall activity. This part of the molecule can interact with the peripheral anionic site (PAS) or other regions of the enzyme, influencing the initial binding affinity and orientation of the inhibitor.

  • Basic Nitrogen Center: The presence of a basic nitrogen atom in the leaving group is often beneficial for activity. This nitrogen can be protonated at physiological pH and interact with anionic or aromatic residues in the AChE gorge, such as those in the PAS.

  • Linker Length and Flexibility: In inhibitors where the amine is connected to the phenyl ring via a linker, the length and flexibility of this linker are important for optimal interaction with the enzyme.

The following table summarizes the structure-activity relationship of a series of phenyl carbamate derivatives, highlighting the impact of various structural modifications on their AChE inhibitory activity (IC50 values).

CompoundR1 (on Phenyl Ring)R2 (on Carbamate N)R3 (on Carbamate N)Leaving GroupAChE IC50 (µM)Reference
Rivastigmine HCH3C2H5N(CH3)CH(CH3)232.1[12]
Analog 1 HCH3CH3N(CH3)CH(CH3)217.6[12]
Analog 2 HC2H5C2H5N(CH3)CH(CH3)2>100[12]
Analog 3 4-ClCH3CH3-38.98[13]
Analog 4 4-FCH3CH3-89.74[13]
Analog 5 HHC6H5-94.4[14]
Analog 6 HH4-Cl-C6H4-54.8[14]

Note: The IC50 values are indicative and can vary depending on the experimental conditions and the source of the enzyme.

Experimental Protocol: Determination of AChE Inhibitory Activity using Ellman's Assay

The Ellman's assay is a widely used, simple, and robust colorimetric method for measuring AChE activity and for screening potential inhibitors.[15]

Principle

The assay is based on the hydrolysis of the substrate acetylthiocholine (ATCh) by AChE to produce thiocholine and acetate. The thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow-colored 5-thio-2-nitrobenzoate (TNB) anion, which can be quantified spectrophotometrically at 412 nm.[15] The rate of color formation is directly proportional to the AChE activity. In the presence of an inhibitor, the rate of the reaction decreases.

Materials and Reagents
  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel)

  • Acetylthiocholine iodide (ATCh)

  • 5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate buffer (e.g., 0.1 M, pH 8.0)

  • Test compounds (phenyl carbamate inhibitors) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 412 nm

Step-by-Step Methodology
  • Preparation of Reagents:

    • Prepare a stock solution of AChE in phosphate buffer.

    • Prepare a stock solution of ATCh in deionized water.

    • Prepare a stock solution of DTNB in phosphate buffer.

    • Prepare stock solutions of the test compounds at various concentrations in a suitable solvent.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the following in order:

      • Phosphate buffer

      • DTNB solution

      • Test compound solution (or solvent for control wells)

    • Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific period (e.g., 10-15 minutes).

    • Initiate the reaction by adding the ATCh solution to each well.

    • Immediately start monitoring the increase in absorbance at 412 nm over time using a microplate reader in kinetic mode.[16]

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • The percentage of inhibition for each concentration of the test compound can be calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of AChE activity).

The following workflow diagram summarizes the Ellman's assay protocol.

Ellmans_Assay_Workflow start Start prep_reagents Prepare Reagents (AChE, ATCh, DTNB, Inhibitors) start->prep_reagents add_reagents Add Buffer, DTNB, and Inhibitor to Microplate Wells prep_reagents->add_reagents pre_incubation Pre-incubate at Controlled Temperature add_reagents->pre_incubation initiate_reaction Initiate Reaction with ATCh pre_incubation->initiate_reaction measure_absorbance Measure Absorbance at 412 nm (Kinetic Mode) initiate_reaction->measure_absorbance calculate_rates Calculate Reaction Rates measure_absorbance->calculate_rates calculate_inhibition Calculate % Inhibition calculate_rates->calculate_inhibition determine_ic50 Determine IC50 Value calculate_inhibition->determine_ic50 end End determine_ic50->end

Caption: Workflow for Determining AChE Inhibitory Activity using Ellman's Assay.

Conclusion and Future Perspectives

The phenyl carbamate scaffold remains a highly valuable template for the design of potent and effective acetylcholinesterase inhibitors. A comprehensive understanding of the structure-activity relationships is paramount for the development of new therapeutic agents with improved efficacy, selectivity, and pharmacokinetic properties. The key takeaways from this guide are:

  • The meta-position of the carbamate on the phenyl ring is generally preferred.

  • The N-substituents on the carbamate moiety are critical for modulating the duration of inhibition.

  • The amine leaving group plays a significant role in the initial binding and can be optimized for interactions with the peripheral anionic site.

Future research in this area will likely focus on the development of dual-binding site inhibitors that can interact with both the catalytic and peripheral anionic sites of AChE, potentially leading to enhanced inhibitory potency and additional therapeutic benefits. Furthermore, the integration of computational modeling and quantitative structure-activity relationship (QSAR) studies will continue to accelerate the discovery and optimization of novel phenyl carbamate-based AChE inhibitors for the treatment of Alzheimer's disease and other neurodegenerative disorders.

References

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • Horáková, E., Drabina, P., Brož, B., Štěpánková, Š., & Sedlák, M. (2016). Synthesis, characterization and in vitro evaluation of substituted N-(2-phenylcyclopropyl)carbamates as acetyl- and butyrylcholinesterase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 114-123. [Link]

  • Horáková, E., Drabina, P., Brož, B., Štěpánková, Š., & Sedlák, M. (2016). The IC 50 values and partition coefficient P ow of carbamates 1a-k. ResearchGate. [Link]

  • Mustazza, C., Borioni, A., Del Giudice, M. R., Gatta, F., Ferretti, R., Meneguz, A., ... & Lorenzini, P. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European journal of medicinal chemistry, 37(2), 91-109. [Link]

  • Krátký, M., Štěpánková, Š., Svrčková, K., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 209. [Link]

  • Krátký, M., Štěpánková, Š., Svrčková, K., & Vinšová, J. (2016). IC50 values for acetylcholinesterase and butyrylcholinesterase. ResearchGate. [Link]

  • Ferreira-Silva, B., Marques, S. M., Tomé, A. C., & Guedes, R. C. (2020). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. International journal of molecular sciences, 21(23), 9033. [Link]

  • Paz, C., Peter, M. G., Schmidt, B., Becerra, J., Gutiérrez, M., Astudillo, L., & Silva, M. (2012). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Journal of the Chilean Chemical Society, 57(3), 1292-1295. [Link]

  • Weinstock, M., Razin, M., Chorev, M., & Enz, A. (1994). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Journal of neural transmission. Supplementum, 43, 219–225. [Link]

  • Wikipedia contributors. (2024, January 29). Acetylcholinesterase. In Wikipedia, The Free Encyclopedia. Retrieved 16:30, February 9, 2026, from [Link]

  • Catalyst University. (2014, December 13). Biochemistry | Acetylcholinesterase (Part 1) AND Neuron Signaling: Esterase Mechanisms (Part 1) [Video]. YouTube. [Link]

  • De Simone, A., Gualtieri, M., Tumiatti, V., Andrisano, V., Bartolini, M., & Bolognesi, M. L. (2005). Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl derivatives. Il Farmaco, 60(6-7), 551-558. [Link]

  • Krátký, M., Stariat, J., Svrčková, K., & Vinšová, J. (2014). The determined values of IC50 (± standard deviation) of tested phenylcarbamates. ResearchGate. [Link]

  • Amessou, M., Fokin, V. V., & Sharpless, K. B. (2005). Ethynylphenyl carbonates and carbamates as dual-action acetylcholinesterase inhibitors and anti-inflammatory agents. Bioorganic & medicinal chemistry letters, 15(17), 3841–3845. [Link]

  • Harel, M., Kleywegt, G. J., Ravelli, R. B., Silman, I., & Sussman, J. L. (1995). Structural insights into ligand interactions at the acetylcholinesterase peripheral anionic site. The EMBO journal, 14(24), 6120–6130. [Link]

  • Mustazza, C., Borioni, A., Del Giudice, M. R., Gatta, F., Ferretti, R., Meneguz, A., ... & Lorenzini, P. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European journal of medicinal chemistry, 37(2), 91-109. [Link]

  • Supuran, C. T., & Winum, J. Y. (Eds.). (2019).
  • Xu, Y., Colletier, J. P., Weik, M., Jiang, H., Moult, J., Silman, I., ... & Sussman, J. L. (2008). Flexibility of aromatic residues in the active-site gorge of acetylcholinesterase: X-ray versus molecular dynamics. Biophysical journal, 94(6), 2133–2144. [Link]

  • Zhang, Y., Kua, J., & McCammon, J. A. (2002). Catalytic reaction mechanism of acetylcholinesterase determined by Born-Oppenheimer ab initio QM/MM molecular dynamics simulations. Journal of the American Chemical Society, 124(35), 10578–10584. [Link]

  • Wsól, V., & Jampílek, J. (2017). 3.10. Acetylcholinesterase Inhibition Assay. Bio-protocol, 7(19), e2564. [Link]

  • Zhang, Y., Kua, J., & McCammon, J. A. (2002). Role of the catalytic triad and oxyanion hole in acetylcholinesterase catalysis: an ab initio QM/MM study. Journal of the American Chemical Society, 124(35), 10578-10584. [Link]

  • ResearchGate. (n.d.). Active site gorge with homologous residues shown for... [Image]. ResearchGate. [Link]

  • ResearchGate. (n.d.). AChE activity assay by Ellman method. [Image]. ResearchGate. [Link]

  • Siracusa, M. A., Cacia, M., D'Urso, A., Iacopetta, D., Sinicropi, M. S., & Puoci, F. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of enzyme inhibition and medicinal chemistry, 36(1), 463–473. [Link]

  • Darvesh, S., Darvesh, S., McDonald, R. S., & Martin, E. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of medicinal chemistry, 51(14), 4200–4212. [Link]

  • Johnson, G., & Moore, S. W. (2006). The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design. Current pharmaceutical design, 12(2), 217–225. [Link]

  • Al-Griw, M. A., Al-Adiwish, W. M., & Abogren, K. M. (2024). A computational approach to identify phytochemicals as potential inhibitor of acetylcholinesterase: Molecular docking, ADME profiling and molecular dynamics simulations. PloS one, 19(6), e0304381. [Link]

  • Pang, Y. P., & Kozikowski, A. P. (1994). Discovery of acetylcholinesterase peripheral anionic site ligands through computational refinement of a directed library. Journal of the American Chemical Society, 116(26), 12049-12050. [Link]

  • Paz, C., Peter, M. G., Schmidt, B., Becerra, J., Gutiérrez, M., Astudillo, L., & Silva, M. (2012). Synthesis and AChE inhibiting activity of 2, 4 substituted 6-Phenyl Pyrimidines. Journal of the Chilean Chemical Society, 57(3), 1292-1295. [Link]

  • ResearchGate. (n.d.). The discovery of potential acetylcholinesterase inhibitors: A combination of pharmacophore modeling, virtual screening, and molecular docking studies. ResearchGate. [Link]

  • Rosenberry, T. L., & Lenz, D. E. (2000). Decarbamoylation of acetylcholinesterases is markedly slowed as carbamoyl groups increase in size. Biochemistry, 39(20), 5949–5957. [Link]

  • Gilson, M. K., Straatsma, T. P., McCammon, J. A., Ripoll, D. R., Faerman, C. H., Axelsen, P. H., ... & Sussman, J. L. (1994). Open “back door” in a molecular dynamics simulation of acetylcholinesterase. Science, 263(5151), 1276-1278. [Link]

  • Patel, A. B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology, 3(3), 14. [Link]

  • National Center for Biotechnology Information. (n.d.). The Cholinergic Selectivity of FDA-Approved and Metabolite Compounds Examined with Molecular-Docking-Based Virtual Screening. National Center for Biotechnology Information. [Link]

  • Krátký, M., Štěpánková, Š., Svrčková, K., & Vinšová, J. (2016). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 21(2), 209. [Link]

  • M-CSA. (n.d.). Acetylcholinesterase. M-CSA. [Link]

  • ResearchGate. (n.d.). General mechanism of pseudoirreversible cholinesterase inhibition by... [Image]. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). The peripheral anionic site of acetylcholinesterase: structure, functions and potential role in rational drug design. Semantic Scholar. [Link]

  • ResearchGate. (n.d.). The IC 50 values of the compounds 3, 4 and rivastigmine against... [Image]. ResearchGate. [Link]

  • Jicha, G. A. (2023). Rivastigmine. In StatPearls. StatPearls Publishing. [Link]

  • Baker, N. A., Sept, D., Joseph, S., Holst, M. J., & McCammon, J. A. (2001). The role of the peripheral anionic site and cation-π interactions in the ligand penetration of the human AChE gorge. Journal of the American Chemical Society, 123(51), 12798-12807. [Link]

  • ResearchGate. (n.d.). In silico Design and ADMET Prediction of Rivastigmine Analogues for Treatment of Alzheimer's Disease. ResearchGate. [Link]

Sources

Exploratory

Strategic Utilization and Sourcing of 3-Bromophenyl Diethylcarbamate in Neuropharmacology

Executive Summary & Chemical Profile 3-Bromophenyl diethylcarbamate (CAS: 863870-72-8) is a specialized carbamate derivative primarily utilized as a chemical probe in cholinergic research. Structurally analogous to the A...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

3-Bromophenyl diethylcarbamate (CAS: 863870-72-8) is a specialized carbamate derivative primarily utilized as a chemical probe in cholinergic research. Structurally analogous to the Alzheimer’s drug Rivastigmine , this compound serves as a lipophilic pseudo-irreversible inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).

Unlike its commercially ubiquitous analogs (e.g., physostigmine), this specific brominated variant is often employed to probe the steric tolerance of the AChE acyl-binding pocket or as a metabolic intermediate in the development of halogenated CNS-active agents.

Chemical Specifications
FeatureSpecification
IUPAC Name 3-Bromophenyl N,N-diethylcarbamate
CAS Number 863870-72-8
Molecular Formula C₁₁H₁₄BrNO₂
Molecular Weight 272.14 g/mol
Predicted LogP ~3.2 (High lipophilicity, BBB penetrant)
Core Moiety O-substituted carbamate (AChE "suicide substrate")

Commercial Availability & Sourcing Strategy

Status: Niche / Make-on-Demand

A critical insight for researchers is that 3-Bromophenyl diethylcarbamate is rarely held in "shelf stock" by major Western catalog houses (Sigma/Merck, Fisher). It is predominantly listed by chemical aggregators with "virtual inventory."

Validated Supply Channels

The following supply hierarchy is recommended to minimize project delays:

  • Primary Aggregators (Check Stock First):

    • MolPort / eMolecules: These platforms query smaller synthesis houses.

    • PubChem Vendors: Check listings for ChemicalBook or Echemi verified suppliers.

    • Warning: "In Stock" labels on aggregator sites often mean "Synthesis capability exists," not "Bottle on shelf." Always request a Certificate of Analysis (CoA) before issuance of a PO.

  • Custom Synthesis Services (Recommended):

    • Due to the structural simplicity (one-step synthesis), contract research organizations (CROs) like Enamine or WuXi AppTec can synthesize this in gram-scale within 2-3 weeks, often faster than sourcing from a "virtual" inventory that requires fresh manufacture anyway.

Sourcing Decision Logic

The following diagram illustrates the decision matrix for acquiring this compound efficiently.

SourcingStrategy Start Need 3-Bromophenyl diethylcarbamate CheckAggregators Check Aggregators (MolPort, eMolecules) Start->CheckAggregators StockStatus Stock Status? CheckAggregators->StockStatus RealStock Verified Stock (Ships < 1 week) StockStatus->RealStock Yes VirtualStock Virtual/Lead Time (> 4 weeks) StockStatus->VirtualStock No Order Place Order Request H-NMR RealStock->Order InHouse In-House Synthesis (Protocol Below) VirtualStock->InHouse If Chemist Available VirtualStock->Order If No Lab Access

Figure 1: Decision matrix for sourcing niche carbamates. Virtual inventory delays often necessitate in-house synthesis.

In-House Synthesis Protocol

If commercial lead times exceed 3 weeks, in-house synthesis is the superior option. This protocol is a standard carbamoylation adapted for brominated phenols.

Reaction Principle: Nucleophilic attack of the phenoxide ion on the carbamoyl chloride carbonyl.

Materials
  • Reagent A: 3-Bromophenol (1.0 equiv)

  • Reagent B: N,N-Diethylcarbamoyl chloride (1.1 equiv)

  • Base: Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)

  • Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN)

Step-by-Step Methodology
  • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen/Argon atmosphere.

  • Dissolution: Dissolve 3-Bromophenol (1.73 g, 10 mmol) in anhydrous DCM (20 mL).

  • Deprotonation: Add Triethylamine (1.5 mL, 11 mmol) dropwise at 0°C. Stir for 15 minutes.

  • Addition: Add Diethylcarbamoyl chloride (1.4 mL, 11 mmol) slowly via syringe.

  • Reflux: Allow to warm to room temperature, then reflux gently (40°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 8:2).

  • Workup:

    • Wash reaction mixture with 1M HCl (to remove excess amine).

    • Wash with sat. NaHCO₃ and Brine.[1]

    • Dry over MgSO₄ and concentrate in vacuo.

  • Purification: If necessary, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexane). The product is typically a viscous oil or low-melting solid.

Experimental Validation: AChE Inhibition Assay

To validate the biological activity of the sourced/synthesized compound, use the Ellman’s Assay .[2] This protocol confirms the carbamate's ability to carbamoylate the active site serine of AChE.

Mechanism of Action

Carbamates act as "suicide substrates." The enzyme attacks the carbamate, releasing the phenol (3-bromophenol) and forming a carbamoylated enzyme intermediate. This intermediate hydrolyzes very slowly (minutes to hours), effectively silencing the enzyme.

Mechanism Enzyme Free AChE (Serine-OH) Complex Michaelis Complex Enzyme->Complex + Inhibitor Inhibitor 3-Bromophenyl diethylcarbamate Acylation Carbamoylation (Rate Limiting) Complex->Acylation Inhibited Carbamoylated AChE (Inactive) Acylation->Inhibited Leaving Leaving Group (3-Bromophenol) Acylation->Leaving Inhibited->Enzyme Slow Hydrolysis (Recovery)

Figure 2: Kinetic mechanism of pseudo-irreversible inhibition by carbamates.

Ellman's Assay Protocol (Microplate Format)

Reagents:

  • Buffer: 0.1 M Sodium Phosphate, pH 8.0.

  • Substrate: Acetylthiocholine iodide (ATCh, 0.5 mM final).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB, 0.3 mM final).

  • Enzyme: Electrophorus electricus AChE (Sigma).

Procedure:

  • Incubation: In a 96-well plate, add 150 µL Buffer , 20 µL Enzyme , and 10 µL Inhibitor (3-Bromophenyl diethylcarbamate in DMSO).

  • Pre-read: Incubate for 10–30 minutes at 25°C to allow carbamoylation to occur. Note: Without pre-incubation, IC50 values will be underestimated due to the time-dependent nature of covalent inhibition.

  • Reaction Start: Add 20 µL DTNB/ATCh mix .

  • Measurement: Monitor Absorbance at 412 nm every 30 seconds for 5 minutes.

  • Analysis: Plot the slope (velocity) vs. log[Inhibitor] to determine IC50.

References

  • PubChem. Compound Summary for CID 391786301. National Library of Medicine (US), National Center for Biotechnology Information. Available at: [Link][3]

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95. Available at: [Link]

  • Bar-On, P., Millard, C. B., Harel, M., et al. (2002). Kinetic and structural studies on the interaction of cholinesterases with the anti-Alzheimer drug rivastigmine. Biochemistry, 41(11), 3555–3564. (Provides the mechanistic grounding for carbamate inhibition). Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 3-bromophenyl diethylcarbamate from 3-bromophenol

Initiating Data Collection I'm starting a thorough search to find detailed info on synthesizing 3-bromophenyl diethylcarbamate from 3-bromophenol. I'm focusing on reaction conditions, reagents used, purification methods,...

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Author: BenchChem Technical Support Team. Date: February 2026

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Application

Application Note: Optimized Synthesis of 3-Bromophenyl Diethylcarbamate

Executive Summary This application note details the optimized protocols for the O-carbamoylation of 3-bromophenol using diethylcarbamoyl chloride. The resulting product, 3-bromophenyl diethylcarbamate , is a high-value i...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the optimized protocols for the O-carbamoylation of 3-bromophenol using diethylcarbamoyl chloride. The resulting product, 3-bromophenyl diethylcarbamate , is a high-value intermediate in medicinal chemistry and organic synthesis. It serves as a critical electrophile in Nickel-catalyzed cross-coupling reactions (Kumada/Suzuki-Miyaura type) and as a robust Directed Metalation Group (DMG) in Snieckus Directed ortho-Metalation (DoM) chemistry.

We present two distinct protocols:

  • Method A (High-Performance): Sodium Hydride (NaH) mediated synthesis for maximum yield and purity on a laboratory scale.

  • Method B (Process-Scalable): Potassium Carbonate (K₂CO₃) mediated synthesis suitable for scale-up and avoiding pyrophoric reagents.

Reaction Overview & Mechanism

The synthesis proceeds via a Nucleophilic Acyl Substitution mechanism. 3-Bromophenol (pKa ~9.0) is deprotonated to form a phenoxide anion, which attacks the electrophilic carbonyl center of diethylcarbamoyl chloride.

Mechanistic Challenges
  • Electronic Deactivation: The bromine substituent at the meta position exerts an inductive electron-withdrawing effect (-I), stabilizing the phenoxide but decreasing its nucleophilicity compared to unsubstituted phenol.

  • Electrophile Sluggishness: Diethylcarbamoyl chloride is less reactive than typical acyl chlorides due to the resonance donation of the nitrogen lone pair into the carbonyl (

    
    -donation), which reduces the electrophilicity of the carbonyl carbon.
    
  • Solution: Strong deprotonation (Method A) or nucleophilic catalysis (DMAP in Method B) is required to drive the reaction to completion.

Reaction Scheme (Graphviz)

ReactionScheme Reactant1 3-Bromophenol (Nucleophile) Intermediate Tetrahedral Intermediate Reactant1->Intermediate Base (Deprotonation) Reactant2 Diethylcarbamoyl Chloride (Electrophile) Reactant2->Intermediate Product 3-Bromophenyl diethylcarbamate Intermediate->Product Elimination of Cl- Byproduct HCl (scavenged) Intermediate->Byproduct

Figure 1: Mechanistic pathway for the O-carbamoylation of 3-bromophenol.

Experimental Protocols

Method A: Sodium Hydride (NaH) in THF (The "Gold Standard")

Recommended for milligram to gram-scale synthesis where yield (>95%) is paramount.

Reagents:

  • 3-Bromophenol (1.0 equiv.)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv.)

  • Diethylcarbamoyl chloride (1.2 equiv.)

  • Tetrahydrofuran (THF), anhydrous

  • Ammonium Chloride (sat. aq.) for quench

Protocol:

  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a nitrogen inlet.

  • Base Preparation: Add NaH (1.2 equiv.) to the flask.

    • Note: For high purity, wash NaH twice with dry hexanes to remove mineral oil, decanting the supernatant under N₂ flow.

  • Solvation: Suspend NaH in anhydrous THF (0.2 M concentration relative to phenol). Cool to 0°C in an ice bath.

  • Deprotonation: Dissolve 3-bromophenol in a minimal amount of THF. Add this solution dropwise to the NaH suspension over 15 minutes.

    • Observation: Vigorous evolution of H₂ gas will occur. The solution may turn slightly yellow/green (phenoxide formation).

    • Aging:[1] Stir at 0°C for 30 minutes to ensure complete deprotonation.

  • Acylation: Add diethylcarbamoyl chloride (1.2 equiv.) dropwise via syringe.

  • Reaction: Remove the ice bath and allow the mixture to warm to Room Temperature (23°C) . Stir for 3–6 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:2) or HPLC. The starting phenol spot should disappear.

  • Workup:

    • Cool back to 0°C.

    • Carefully quench with saturated aqueous NH₄Cl (dropwise at first).

    • Extract with Ethyl Acetate (3x).[2]

    • Wash combined organics with 1M NaOH (to remove trace unreacted phenol), water, and brine.

    • Dry over MgSO₄, filter, and concentrate in vacuo.

Method B: K₂CO₃ in Acetonitrile (Scalable/Safety-Focused)

Recommended for multi-gram scale or when avoiding pyrophoric NaH is necessary.

Reagents:

  • 3-Bromophenol (1.0 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous, powder (2.0 equiv.)

  • Diethylcarbamoyl chloride (1.2 equiv.)

  • Acetonitrile (MeCN) (Reagent grade)

Protocol:

  • Setup: Equip a round-bottom flask with a reflux condenser and stir bar.

  • Mixing: Charge the flask with 3-bromophenol, K₂CO₃ (2.0 equiv.), and MeCN (0.5 M).

  • Addition: Add diethylcarbamoyl chloride (1.2 equiv.) in one portion.

  • Reaction: Heat the mixture to Reflux (80–82°C) for 12–16 hours.

    • Note: Carbamoyl chlorides are thermally stable; heat is often required to overcome the lower nucleophilicity of the phenoxide generated by the weaker carbonate base.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter off the solid inorganic salts (KCl, excess K₂CO₃).

    • Concentrate the filtrate.[2][5]

    • Redissolve residue in EtOAc/Hexane and pass through a short silica plug if necessary.

Optimization & Data Comparison

The following table summarizes the performance of various conditions screened for this transformation.

ParameterMethod A (NaH/THF)Method B (K₂CO₃/MeCN)Method C (Et₃N/DMAP/DCM)
Base Strength Strong (Irreversible)Moderate (Heterogeneous)Weak (Reversible)
Temperature 0°C → RT80°C (Reflux)RT
Time 3–6 Hours12–16 Hours18–24 Hours
Yield 92–98% 85–90%75–85%
Purity (Crude) High (>95%)Good (Requires filtration)Moderate (Urea byproducts possible)
Scalability Low (H₂ gas evolution)High Medium
Key Risk Pyrophoric reagentThermal hazardSlow kinetics
Workflow Visualization

Workflow Start Start: 3-Bromophenol Decision Scale / Constraint? Start->Decision PathA Method A: NaH / THF (High Yield, Small Scale) Decision->PathA Max Yield PathB Method B: K2CO3 / MeCN (Scalable, No H2 Gas) Decision->PathB Safety/Scale StepA1 1. Deprotonate (0°C, 30 min) PathA->StepA1 StepB1 1. Mix all reagents PathB->StepB1 StepA2 2. Add Chloride + Warm to RT StepA1->StepA2 Quench Quench / Filter Salts StepA2->Quench StepB2 2. Reflux (80°C, 16h) StepB1->StepB2 StepB2->Quench Purification Extraction & Concentration Quench->Purification Final Pure 3-Bromophenyl diethylcarbamate Purification->Final

Figure 2: Decision matrix and workflow for selecting the optimal synthesis route.

Critical Troubleshooting & QC

Starting Material Persists (Incomplete Reaction)
  • Cause: Moisture in the solvent (THF/MeCN) quenching the carbamoyl chloride or phenoxide.

  • Fix: Ensure solvents are anhydrous.[6] For Method C (Et₃N), add 10 mol% DMAP (4-Dimethylaminopyridine). DMAP forms a highly reactive N-acylpyridinium intermediate that transfers the acyl group to the phenol much faster than the free chloride.

Low Yield in Method A
  • Cause: "Oiling out" of the phenoxide.

  • Fix: Ensure the concentration is not too high (keep ~0.2 M). If the sodium phenoxide precipitates and coats the NaH, the reaction stalls. Add more THF or a cosolvent like DMF (10% v/v).

Product Stability
  • Note: Aryl carbamates are generally stable to silica gel chromatography. However, they can hydrolyze under strongly acidic or basic conditions at high temperatures. The workup described (mild basic wash) is safe.

Safety & Handling

  • Diethylcarbamoyl Chloride: Classified as a suspected carcinogen and a lachrymator. It is an alkylating agent.[7] All operations must be performed in a fume hood. Double-glove (Nitrile) is recommended.

  • Sodium Hydride: Pyrophoric. Reacts violently with water to release flammable hydrogen gas. Quench excess NaH carefully with solid Na₂SO₄·10H₂O or dilute isopropanol before adding water.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. Link

  • Garg, N. K., et al. (2008). Nickel-Catalyzed Cross-Couplings of Benzylic Ammonium Salts and Imides. Journal of the American Chemical Society, 130(44), 14422-14423. (Contextual reference for aryl carbamate utility). Link

  • BenchChem. (2025).[5] N-ethylcarbamoyl chloride reactivity with nucleophiles.[5] BenchChem Technical Guides. Link

  • Majumdar, S., & Sloan, K. B. (2006).[8] Synthesis, hydrolyses and dermal delivery of N-alkyl-N-alkyloxycarbonylaminomethyl (NANAOCAM) derivatives of phenol.[8] Bioorganic & Medicinal Chemistry Letters, 16(13), 3590-3594.[8] Link

  • Google Patents. (2004). Method of production of (-)-(s)-3-[1-(dimethylamino)ethyl]phenyl-n-ethyl-n-methylcarbamate (Rivastigmine). WO2004037771A1. (Provides the industrial basis for Method A). Link

Sources

Method

Application Note: Suzuki-Miyaura Cross-Coupling of 3-Bromophenyl Diethylcarbamate

Executive Summary This application note details the protocol for the palladium-catalyzed cross-coupling of 3-bromophenyl diethylcarbamate with aryl boronic acids. While standard Suzuki-Miyaura conditions are employed, th...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the protocol for the palladium-catalyzed cross-coupling of 3-bromophenyl diethylcarbamate with aryl boronic acids. While standard Suzuki-Miyaura conditions are employed, this specific substrate is of high strategic value in medicinal chemistry. The diethylcarbamate (DEC) moiety functions as a robust Directed Ortho Metalation (DoM) group.

By selectively coupling at the C–Br bond while retaining the C–O carbamate linkage, researchers generate biaryl scaffolds poised for subsequent regioselective functionalization via Snieckus-type lithiation or Nickel-catalyzed C–O activation. This guide ensures chemoselective retention of the carbamate during the Suzuki cycle.

Strategic Context: The "Orthogonal" Handle

The synthesis of 3-bromophenyl diethylcarbamate derivatives represents a "masked phenol" strategy. Unlike simple aryl halides, this substrate offers two distinct reactive sites with orthogonal activation profiles:[1]

  • Site A (Bromine): Reactive toward Pd(0) (Suzuki, Buchwald, Heck).

  • Site B (Carbamate): Inert toward Pd(0) under standard conditions; reactive toward s-BuLi (DoM) or Ni(0) (Kumada/Suzuki via C–O cleavage).

Key Advantage: This protocol focuses on Site A , allowing the construction of complex biaryls where the carbamate remains available for a "second-stage" diversification.

Mechanistic Insight & Chemoselectivity

The success of this reaction relies on the kinetic preference of Palladium(0) to undergo oxidative addition into the C(sp²)–Br bond rather than the C(sp²)–O bond of the carbamate.

  • Oxidative Addition: The C–Br bond energy (~68 kcal/mol) is significantly lower than the Ar–O bond (~110 kcal/mol), ensuring exclusive insertion by Pd(PPh₃)₄ or Pd(dppf)Cl₂.

  • Base Sensitivity: While carbamates are generally stable, highly aggressive hydroxide bases at reflux can cause hydrolysis to the phenol. Carbonate or Phosphate bases are recommended to preserve the DEC group.

Diagram 1: Chemoselective Catalytic Cycle

The following diagram illustrates the pathway, highlighting the inert nature of the carbamate group during the Pd-cycle.

SuzukiMechanism Pd0 Pd(0)L2 (Active Catalyst) OxAdd Oxidative Addition (Pd inserts into C-Br) Pd0->OxAdd + Substrate Substrate 3-Bromophenyl Diethylcarbamate Substrate->OxAdd TransMet Transmetalation OxAdd->TransMet Pd(II)-Br Species Note CRITICAL: Carbamate (C-O) bond remains inert to Pd(0) OxAdd->Note Boronic Ar-B(OH)2 + Base (OH-) Boronic->TransMet Activated Boronate RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Pd(II)-Ar-Ar' RedElim->Pd0 Regeneration Product Biaryl Carbamate (DEC Group Intact) RedElim->Product Release

Caption: Chemoselective Suzuki cycle targeting C-Br oxidative addition while preserving the carbamate directing group.

Experimental Protocol

Materials & Reagents[2][3][4][5][6][7][8]
  • Substrate: 3-Bromophenyl diethylcarbamate (1.0 equiv).

  • Coupling Partner: Aryl boronic acid (1.2 – 1.5 equiv).

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂·DCM (for sterically hindered substrates).

  • Base: Na₂CO₃ (2.0 M aq) or K₃PO₄ (3.0 equiv, solid).

  • Solvent: DME (Dimethoxyethane) or Toluene/Ethanol (4:1).

Optimization Matrix

Select conditions based on the complexity of your boronic acid.

ParameterStandard Conditions (Robust)Difficult Substrates (Steric Bulk)Green/Industrial Alternative
Catalyst Pd(PPh₃)₄ (3 mol%)Pd(dppf)Cl₂ (5 mol%)Pd(OAc)₂ / SPhos
Solvent DME / H₂O (3:1)1,4-Dioxane / H₂O (4:1)Isopropanol / H₂O
Base Na₂CO₃ (2.0 M)K₃PO₄ (Solid)K₂CO₃
Temp 80 °C100 °C70 °C
Time 4 - 12 h12 - 24 h2 - 6 h
Step-by-Step Procedure (Standard Conditions)
  • Setup: Flame-dry a 2-neck round bottom flask or a microwave vial equipped with a magnetic stir bar.

  • Charging: Add 3-bromophenyl diethylcarbamate (1.0 mmol, 272 mg), Aryl boronic acid (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol, 35 mg).

    • Note: If using an air-sensitive ligand, add catalyst in a glovebox.

  • Degassing (Critical): Seal the vessel. Evacuate and backfill with Argon (x3).[2]

  • Solvent Addition: Add degassed DME (4 mL) via syringe.

  • Base Addition: Add degassed 2.0 M Na₂CO₃ (1.5 mL) via syringe.

    • Why Aqueous? Water is essential to form the hydroxy-boronate species required for transmetalation.

  • Reaction: Heat the mixture to 85°C (oil bath temperature). Stir vigorously to ensure mixing of the biphasic system.

  • Monitoring: Monitor by TLC or LCMS after 2 hours. Look for the disappearance of the bromide (starting material).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (20 mL) and Water (10 mL).

    • Separate layers.[3] Extract aqueous layer with EtOAc (2 x 10 mL).

    • Wash combined organics with Brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The carbamate group is moderately polar; products usually elute in 10-30% EtOAc.

Workflow Visualization

This diagram outlines the operational flow from setup to isolated product.

Workflow Start Start: Weigh Reagents Degas Degas System (Ar/Vac x3) Start->Degas Heat Reflux @ 85°C 4-12 Hours Degas->Heat Check QC Check (TLC/LCMS) Heat->Check Check->Heat Incomplete Workup Aq. Workup (EtOAc/Brine) Check->Workup Complete Purify Flash Column Chromatography Workup->Purify Final Pure Biaryl Carbamate Purify->Final

Caption: Operational workflow for the synthesis of biaryl carbamates.

Troubleshooting & QC

  • Problem: Hydrolysis of Carbamate.

    • Symptom:[4][3][5][6] Appearance of a phenol peak (broad OH stretch in IR, mass M-100 in MS).

    • Cause: Base concentration too high or temperature >100°C for prolonged periods.

    • Solution: Switch to K₃PO₄ (anhydrous) in Dioxane or reduce temp to 70°C.

  • Problem: Homocoupling of Boronic Acid.

    • Symptom:[4][3][5][6] Symmetric biaryl dimer detected.

    • Cause: Oxygen in the system.[7][8]

    • Solution: More rigorous degassing (sparging with Ar for 15 mins).

  • Problem: Protodeboronation.

    • Symptom:[4][3][5][6] Aryl boronic acid converts to simple arene (Ar-H).

    • Solution: Use a boronic ester (Pinacol ester) or add base after heating the catalyst/halide mixture.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Snieckus, V. (1990).[9] Directed Ortho Metalation.[7][10][9] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics. Chemical Reviews, 90(6), 879–933. Link

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Mild and Efficient Suzuki−Miyaura Coupling of Aryl Chlorides Catalyzed by Pd/C. Tetrahedron Letters, 43(29), 5047-5048. Link

  • Garg, N. K., et al. (2008). Nickel-Catalyzed Cross-Couplings Involving Carbon-Oxygen Bonds. Chemical Reviews, 108(8), 3054–3083. (Reference for contrasting C-O activation). Link

Sources

Application

Application Note: Kinetic Characterization of 3-Bromophenyl Diethylcarbamate Inhibition of Acetylcholinesterase

Introduction & Scientific Context The development of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the therapeutic strategy for neurodegenerative disorders such as Alzheimer’s disease (AD) and Myastheni...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

The development of acetylcholinesterase (AChE) inhibitors remains a cornerstone in the therapeutic strategy for neurodegenerative disorders such as Alzheimer’s disease (AD) and Myasthenia Gravis. Among these, carbamates (e.g., Rivastigmine, Physostigmine) represent a critical class of "pseudo-irreversible" inhibitors.

3-bromophenyl diethylcarbamate is a halogenated phenyl carbamate often utilized in Structure-Activity Relationship (SAR) studies to probe the electronic and steric influence of the bromine substituent on the phenol leaving group. Unlike simple competitive inhibitors (e.g., Edrophonium), carbamates covalently modify the active site serine of AChE, transferring the carbamoyl group to the enzyme.

This application note details a Modified Ellman Assay . Standard "mix-and-read" protocols are insufficient for carbamates because the carbamylation rate is time-dependent. To accurately determine the inhibitory potency (


), this protocol incorporates a critical pre-incubation step , allowing the inhibitor to equilibrate and carbamylate the enzyme prior to substrate competition.
Mechanism of Action

The inhibition proceeds via a two-step mechanism:

  • Association: Formation of a reversible Michaelis complex (

    
    ).
    
  • Carbamylation: Covalent attack on the catalytic Serine-203 (human numbering), releasing the leaving group (3-bromophenol) and forming a stable carbamylo-enzyme intermediate (

    
    ).
    
  • Decarbamylation: Slow hydrolysis regenerates the free enzyme (

    
    ).
    
Visualizing the Kinetic Pathway

G E Free Enzyme (AChE) EI Michaelis Complex (E·I) E->EI k1 (Fast) I Inhibitor (3-bromo carbamate) I->EI EI->E k-1 EC Carbamylo-Enzyme (Covalent Intermediate) EI->EC k2 (Carbamylation) EC->E k3 (Slow Decarbamylation) P1 Leaving Group (3-bromophenol) EC->P1 P2 Carbamic Acid (Hydrolysis) EC->P2

Figure 1: Kinetic mechanism of pseudo-irreversible inhibition by carbamates. Note that


 is very slow compared to 

, leading to accumulation of the inhibited species.

Materials & Equipment

Reagents
  • Target Enzyme: Acetylcholinesterase (AChE) from Electrophorus electricus (Type VI-S) or Recombinant Human AChE.

    • Storage: -20°C. Avoid repeated freeze-thaw cycles.

  • Substrate: Acetylthiocholine Iodide (ATCh).

  • Chromogen: 5,5′-Dithiobis(2-nitrobenzoic acid) (DTNB / Ellman’s Reagent).[1][2]

  • Inhibitor: 3-bromophenyl diethylcarbamate (Purity >98%).

    • Solvent: DMSO (Dimethyl sulfoxide).

  • Buffer: 100 mM Sodium Phosphate Buffer, pH 8.0 (optimal for DTNB reaction).

Equipment
  • Microplate Spectrophotometer (capable of kinetic reading at 412 nm).

  • 96-well clear flat-bottom microplates.

  • Multichannel pipettes.

Experimental Protocol

Reagent Preparation
  • Phosphate Buffer (0.1 M, pH 8.0): Dissolve

    
     and 
    
    
    
    in deionized water. Adjust pH to 8.0.
  • DTNB Stock (10 mM): Dissolve DTNB in Buffer. Store in dark at 4°C (stable for 2 weeks).

  • ATCh Substrate (75 mM): Dissolve Acetylthiocholine Iodide in water. Prepare fresh.

  • Inhibitor Stock: Dissolve 3-bromophenyl diethylcarbamate in 100% DMSO to 10 mM.

    • Note: Ensure final DMSO concentration in the well is <1% to prevent solvent-induced enzyme denaturation.

Enzyme Optimization (Unit Definition)

Before testing the inhibitor, titrate the AChE to ensure linear kinetics.

  • Dilute AChE in buffer to approx. 0.5 U/mL.

  • Run a control assay (no inhibitor).

  • Target: Absorbance change (

    
    ) should be between 0.05 and 0.20 OD/min at 412 nm.
    
Inhibition Assay Workflow (Modified Ellman)

This workflow includes the critical 20-minute pre-incubation to capture the carbamylation event.

Plate Layout (Suggested):

  • Blanks (B): Buffer + DTNB + Substrate (No Enzyme).

  • Controls (C): Enzyme + DMSO + DTNB + Substrate (100% Activity).

  • Test (T): Enzyme + Inhibitor + DTNB + Substrate.

Step-by-Step Procedure:
  • Inhibitor Dilution: Prepare serial dilutions of 3-bromophenyl diethylcarbamate in buffer (keeping DMSO constant). Range:

    
     M to 
    
    
    
    M.
  • Pre-Incubation (The Critical Step):

    • Add 140 µL Phosphate Buffer to wells.

    • Add 20 µL Enzyme Solution (AChE).

    • Add 20 µL Inhibitor Solution (or DMSO vehicle for Controls).

    • Incubate at 25°C for 20 minutes.

  • Reaction Initiation:

    • Add 10 µL DTNB / ATCh Mix (prepared 1:1 ratio just before use).

    • Final Volume: 190-200 µL.

  • Kinetic Measurement:

    • Place in spectrophotometer immediately.

    • Shake for 5 seconds.

    • Read Absorbance at 412 nm every 30 seconds for 10 minutes.

Visualizing the Workflow

Workflow cluster_0 Phase 1: Preparation cluster_1 Phase 2: Pre-Incubation (Critical) cluster_2 Phase 3: Measurement Prep Prepare Reagents (Buffer pH 8.0, DTNB, ATCh) Mix Add Enzyme + Inhibitor (96-well Plate) Prep->Mix Dilution Inhibitor Serial Dilution (Log scale: 1nM - 100µM) Dilution->Mix Wait Incubate 20 mins @ 25°C (Allows Carbamylation) Mix->Wait Substrate Add Substrate Mix (ATCh + DTNB) Wait->Substrate Read Kinetic Read @ 412nm (10 mins) Substrate->Read

Figure 2: Experimental workflow emphasizing the pre-incubation step required for carbamate inhibitors.

Data Analysis

Velocity Calculation

Calculate the initial velocity (


) for each well by determining the slope of the linear portion of the Absorbance vs. Time curve.


Percent Inhibition

Normalize the velocity against the vehicle control (100% activity).



IC50 Determination

Plot % Inhibition (y-axis) vs. Log[Inhibitor] (x-axis) . Fit the data using a non-linear regression (4-parameter logistic equation):



Data Summary Table

Example of expected data structure for reporting:

Well ID[Inhibitor] (µM)Slope (OD/min)Normalized Activity (%)
A1 (Blank)00.0010%
A2 (Control)00.150100%
B10.010.14596.6%
B20.100.12080.0%
B31.000.07550.0%
B410.00.0106.6%

Troubleshooting & Validation

IssueProbable CauseCorrective Action
High Background Color Spontaneous hydrolysis of ATCh or degraded DTNB.Prepare ATCh fresh. Check DTNB stock color (should be pale yellow/clear, not deep yellow).
Non-Linear Kinetics Substrate depletion or Enzyme instability.Reduce enzyme concentration. Ensure buffer pH is stable at 8.0.
Low Inhibition Potency Insufficient pre-incubation time.Carbamates are slow binders. Increase pre-incubation from 20 to 30 or 60 mins.
Precipitation Inhibitor insolubility.Ensure final DMSO < 1%. Check solubility of 3-bromophenyl diethylcarbamate at high concentrations.

References

  • Ellman, G. L., Courtney, K. D., Andres, V., & Feather-Stone, R. M. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88–95.

  • Pohanka, M. (2011). Cholinesterases, a target of pharmacology and toxicology. Biomedical Papers, 155(3), 219–229.

  • Colovic, M. B., Krstic, D. Z., Lazarevic-Pasti, T. D., Bondzic, A. M., & Vasic, V. M. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315–335.

  • Dighe, S. N., et al. (2019). Phenyl carbamates as potent and selective acetylcholinesterase inhibitors. European Journal of Medicinal Chemistry. (General reference for phenyl carbamate SAR).

Sources

Method

In vitro kinetic analysis of carbamate-based AChE inhibitors

Topic: In Vitro Kinetic Analysis of Carbamate-Based AChE Inhibitors Audience: Researchers, scientists, and drug development professionals. Senior Application Scientist's Foreword The kinetic characterization of enzyme in...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In Vitro Kinetic Analysis of Carbamate-Based AChE Inhibitors Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword

The kinetic characterization of enzyme inhibitors is a cornerstone of drug discovery. For carbamate-based inhibitors of acetylcholinesterase (AChE), this analysis transcends simple potency measurement. Carbamates exhibit a sophisticated, time-dependent inhibition mechanism that is crucial to their therapeutic efficacy and duration of action. Unlike classical reversible inhibitors that rapidly associate and dissociate, or irreversible inhibitors that form a permanent bond, most therapeutic carbamates act as "pseudo-irreversible" or slow, reversible inhibitors. They engage in a two-step process: initial binding followed by the formation of a transient covalent bond with the enzyme's active site serine. The rates of both the formation (carbamoylation) and cleavage (decarbamoylation) of this bond dictate the inhibitor's pharmacological profile.

This guide is designed to provide a robust framework for the in vitro kinetic analysis of these compounds. We will move beyond a simple IC50 determination, which can be misleading for this class of inhibitors, and delve into methods that elucidate the underlying kinetic constants (K_i, k_carbamoylation, and k_decarbamoylation). Understanding these parameters is not merely an academic exercise; it is essential for rationally designing molecules with optimized onset, potency, and duration of effect for conditions like Alzheimer's disease. The protocols herein are built on established principles of enzyme kinetics and are designed to be self-validating, ensuring the generation of reliable and reproducible data.

Foundational Principles: The Mechanism and the Method

The Pseudo-Irreversible Inhibition Mechanism of Carbamates

Carbamate inhibitors transiently acylate the catalytic serine residue within the AChE active site, mimicking the initial stages of acetylcholine hydrolysis. This process effectively removes the enzyme from the active pool. The key distinction is that the resulting carbamoylated enzyme is significantly more stable than the transient acetylated intermediate formed with the natural substrate. However, this covalent bond is not permanent and will slowly hydrolyze, regenerating the active enzyme. This process of slow carbamoylation and even slower decarbamoylation is the hallmark of their "pseudo-irreversible" nature.[1][2][3]

The kinetic model is best described by a two-step mechanism:

  • Rapid Reversible Binding: The inhibitor (I) first binds non-covalently to the enzyme (E) to form a reversible Michaelis-like complex (E·I). This step is characterized by the inhibition constant, K_i.

  • Covalent Carbamoylation: The bound inhibitor then carbamoylates the active site serine, forming the inactive carbamoylated enzyme (EI) and releasing the leaving group. This is a first-order process with a rate constant, k_carbamoylation (often referred to as k_inact or k_2).

The overall potency of the inhibitor is best described by the second-order rate constant k_carbamoylation/K_i.

G E_I E + I EI_complex E·I E_I->EI_complex k_on (fast) EI_complex->E_I k_off (fast) K_i = k_off / k_on EI_covalent EI (Carbamoylated) EI_complex->EI_covalent k_carbamoylation (slow) E_P E + P EI_covalent->E_P k_decarbamoylation (very slow)

Caption: Mechanism of pseudo-irreversible AChE inhibition by carbamates.

The Ellman's Assay: A Versatile Tool for AChE Kinetics

The most widely used method for measuring AChE activity in vitro is the colorimetric assay developed by Ellman and colleagues.[4][5] Its principle is based on the enzymatic hydrolysis of a surrogate substrate, acetylthiocholine (ATCh), which produces thiocholine. Thiocholine, in turn, reacts with Ellman's reagent, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), to generate the yellow-colored 5-thio-2-nitrobenzoate (TNB²⁻) anion. The rate of TNB²⁻ formation, monitored spectrophotometrically at 412 nm, is directly proportional to AChE activity.[4][5][6]

G cluster_0 Enzymatic Reaction cluster_1 Colorimetric Reaction AChE AChE ATCh Acetylthiocholine Thiocholine Thiocholine ATCh->Thiocholine AChE Hydrolysis Thiocholine_chem Thiocholine Thiocholine->Thiocholine_chem DTNB DTNB (Colorless) TNB TNB²⁻ (Yellow) DTNB->TNB Measure Absorbance @ 412 nm Measure Absorbance @ 412 nm TNB->Measure Absorbance @ 412 nm Thiocholine_chem->TNB Spontaneous Reaction

Caption: Reaction cascade of the Ellman's method for AChE activity.

Experimental Protocols: From Screening to Mechanistic Studies

Protocol 1: Time-Dependent IC50 Determination

Causality: The IC50 of a carbamate inhibitor is not a fixed value; it is dependent on the pre-incubation time of the enzyme and inhibitor before the addition of the substrate.[7][8][9] A longer pre-incubation allows more time for the slow carbamoylation step to proceed, resulting in a lower apparent IC50. Determining the IC50 at multiple time points is a crucial first step to confirm the time-dependent nature of the inhibition and provides a standardized metric for compound ranking.

Materials:

  • Acetylcholinesterase (AChE) from a suitable source (e.g., electric eel, human recombinant).

  • Phosphate Buffer (e.g., 100 mM, pH 7.4).

  • Acetylthiocholine Iodide (ATCh).

  • 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB).

  • Test carbamate inhibitor dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplate and a spectrophotometric plate reader.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should yield a linear reaction rate for at least 10-15 minutes.

    • Prepare a stock solution of DTNB (e.g., 10 mM in buffer).

    • Prepare a stock solution of ATCh (e.g., 75 mM in water).

    • Prepare serial dilutions of the carbamate inhibitor. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1%, as it may affect enzyme activity.[10]

  • Assay Setup (Pre-incubation):

    • In a 96-well plate, add the components in the following order:

      • Phosphate Buffer.

      • DTNB solution (final concentration typically 0.3 mM).

      • AChE solution.

      • Serial dilutions of the inhibitor (or vehicle for the 100% activity control).

    • Mix gently and incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 5, 15, 30, and 60 minutes). This is the critical pre-incubation step.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the ATCh solution to all wells (final concentration should be at or near the K_m value, typically 0.5-1.0 mM).

    • Immediately place the plate in the reader and begin monitoring the change in absorbance at 412 nm in kinetic mode, taking readings every 30-60 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the reaction rate (V) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

    • Normalize the data by expressing the rates as a percentage of the uninhibited (vehicle) control.

    • Plot the % Inhibition vs. log[Inhibitor Concentration] for each pre-incubation time point.

    • Use a non-linear regression model (e.g., four-parameter logistic fit) to calculate the IC50 value for each time point.

Parameter Typical Value Rationale
Final AChE Conc.0.05 - 0.2 U/mLProvides a robust and linear signal over the assay time.
Final DTNB Conc.0.3 - 0.5 mMEnsures DTNB is not rate-limiting for color development.
Final ATCh Conc.0.5 - 1.0 mMNear the K_m of AChE for ATCh, providing good sensitivity.
Pre-incubation Times5, 15, 30, 60 minTo observe the time-dependent shift in IC50.
DMSO Conc.< 1% (v/v)Minimizes solvent effects on enzyme structure and activity.

Expected Outcome: A plot showing that the IC50 value decreases as the pre-incubation time increases, confirming a slow-binding or pseudo-irreversible inhibition mechanism.[9]

Protocol 2: Progress Curve Analysis for k_carbamoylation and K_i

Causality: This method provides a more detailed mechanistic insight by continuously monitoring the reaction as the inhibition develops. For a carbamate, the reaction progress curve will not be linear. It will start at an initial velocity (v_i), which reflects the rapid formation of the E·I complex, and then curve downwards to a new, slower steady-state velocity (v_s) as the enzyme is progressively carbamoylated.[11][12] Fitting this curve allows for the determination of the observed rate of inactivation (k_obs) at each inhibitor concentration.

Methodology:

  • Assay Setup: Set up the reaction mixture in a cuvette or microplate well containing buffer, DTNB, and ATCh.

  • Reaction Initiation: Start the reaction by adding AChE and begin monitoring the absorbance at 412 nm immediately.

  • Inhibitor Addition: After a short period (e.g., 1-2 minutes) to establish a stable uninhibited rate, add the carbamate inhibitor and continue recording data without interruption for an extended period (e.g., 20-30 minutes) until a new, stable (or near-zero) steady-state rate is achieved.

  • Data Analysis:

    • The resulting progress curve (Absorbance vs. Time) for each inhibitor concentration [I] is fitted to the following equation for slow-binding inhibition[11][12][13]: P(t) = v_st + ((v_i - v_s) / k_obs) * (1 - exp(-k_obst)) Where:

      • P(t) is the product concentration (absorbance) at time t.

      • v_i is the initial steady-state velocity.

      • v_s is the final steady-state velocity.

      • k_obs is the apparent first-order rate constant for the onset of inhibition.

    • Determine k_obs for a range of inhibitor concentrations.

    • Plot k_obs versus [I]. For the two-step carbamoylation mechanism, this plot should be hyperbolic and can be fitted to the following equation to determine k_carbamoylation and K_i[11]: k_obs = k_decarbamoylation + (k_carbamoylation * [I]) / (K_i + [I])

      • Often, the decarbamoylation rate (k_decarbamoylation) is very slow and can be considered negligible during the assay time, simplifying the equation. The y-intercept of the hyperbolic fit gives an estimate of k_decarbamoylation.

G cluster_0 Data Acquisition cluster_1 Primary Analysis cluster_2 Secondary Analysis A1 Run reaction with multiple [Inhibitor] A2 Record Absorbance vs. Time (Progress Curves) A1->A2 B1 Fit each progress curve to slow-binding equation A2->B1 B2 Obtain k_obs for each [Inhibitor] B1->B2 C1 Plot k_obs vs. [Inhibitor] B2->C1 C2 Fit to hyperbolic equation C1->C2 C3 Determine k_carbamoylation and K_i C2->C3

Caption: Workflow for determining kinetic constants via progress curve analysis.

Protocol 3: Determining Reversibility and k_decarbamoylation

Causality: It is essential to confirm that the inhibition is indeed pseudo-irreversible (i.e., the enzyme activity can be recovered) and not truly irreversible. This is achieved by removing the free inhibitor from the carbamoylated enzyme and monitoring the return of activity. The rate of this recovery corresponds to the decarbamoylation rate (k_decarbamoylation or k_3).

Methodology (Rapid Dilution):

  • Inhibition Step: Incubate a concentrated solution of AChE with a high concentration of the carbamate inhibitor (e.g., 10-20 times the IC50) for a sufficient time (e.g., 60 minutes) to ensure maximal carbamoylation.

  • Dilution Step: Rapidly dilute the enzyme-inhibitor mixture (e.g., 100-fold or more) into an assay solution containing DTNB and ATCh. This dilution drastically lowers the free inhibitor concentration, preventing significant re-binding.[14]

  • Monitor Recovery: Immediately monitor the increase in absorbance at 412 nm over a long period (can be hours). The progress curve will be inverted, showing an increase in reaction rate over time as the enzyme is slowly regenerated.

  • Data Analysis: The rate of activity recovery follows first-order kinetics. The data can be fitted to an exponential equation to determine the rate constant, which is k_decarbamoylation. The half-life of the carbamoylated enzyme can be calculated as t_1/2 = 0.693 / k_decarbamoylation.

Self-Validation Check: A truly irreversible inhibitor will show no recovery of activity after dilution, while a rapidly reversible inhibitor will show immediate and full activity upon dilution. Carbamates will exhibit a slow, time-dependent recovery of activity.[14]

Data Summary and Interpretation

The kinetic parameters obtained from these experiments provide a complete picture of the inhibitor's interaction with AChE.

Kinetic Parameter Determined From Interpretation
IC50 (time-dependent) Protocol 1Operational Potency: Useful for initial screening and ranking. Its time-dependency is a key indicator of the carbamoylation mechanism.
K_i Protocol 2Binding Affinity: Reflects the affinity of the inhibitor for the enzyme before the covalent reaction. A lower K_i indicates tighter initial binding.
k_carbamoylation (k_inact) Protocol 2Rate of Inactivation: The maximum rate of carbamoylation at saturating inhibitor concentrations. Governs the onset of action.
k_carbamoylation / K_i Calculated from Protocol 2Overall Inhibitory Potency: The second-order rate constant that represents the efficiency of the inhibitor. It is the most reliable parameter for comparing the intrinsic potency of different carbamates.
k_decarbamoylation (k_recov) Protocol 3Rate of Recovery: The rate at which the enzyme is regenerated. This constant dictates the duration of the inhibitory effect. A smaller value means a longer duration of action.

References

  • Adu-Afarwuah, S., et al. (2022). In vitro inhibition of acetylcholinesterase activity by yellow field pea (Pisum sativum) protein-derived peptides as revealed by kinetics and molecular docking. Frontiers in Nutrition. [Link]

  • Swamy, M., & Ravikumar, B. (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Public Health Toxicology. [Link]

  • Rampa, A., et al. (2000). Acetylcholinesterase inhibitors: SAR and kinetic studies on omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxyaryl derivatives. Journal of Medicinal Chemistry. [Link]

  • Sterling, J., et al. (2002). The kinetics of inhibition of human acetylcholinesterase and butyrylcholinesterase by two series of novel carbamates. Journal of Medicinal Chemistry. [Link]

  • Sand-Zant, C., et al. (2020). Acetylcholinesterase Inhibition Assays for High-Throughput Screening. In High-Throughput Screening Assays in Toxicology. Methods in Molecular Biology. [Link]

  • Komersova, A., et al. (2007). In vitro Inhibition of Cholinesterases by Carbamates - A Kinetic Study. Zeitschrift für Naturforschung C. [Link]

  • Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. [Link]

  • Darvesh, S., et al. (2008). Carbamates with differential mechanism of inhibition toward acetylcholinesterase and butyrylcholinesterase. Journal of Medicinal Chemistry. [Link]

  • Basicmedical Key. (2016). Slow Binding Inhibitors. [Link]

  • Pohanka, M. (2011). Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman's Method. International Journal of Molecular Sciences. [Link]

  • Garcia-Canovas, F., et al. (1987). Kinetic analysis of enzyme reactions with slow-binding inhibition. Biochemical Journal. [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry - ACS Publications. [Link]

  • Misra, M. (2012). Basics of base in hemodialysis solution: Dialysate buffer production, delivery and decontamination. Indian Journal of Nephrology. [Link]

  • ResearchGate. (2020). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. [Link]

  • Baici, A. (2013). Slow-onset Enzyme Inhibition and Inactivation. The Beilstein-Institut. [Link]

  • Johnson, D. S., et al. (2023). A practical guide for the assay-dependent characterisation of irreversible inhibitors. RSC Medicinal Chemistry. [Link]

  • ResearchGate. (2012). Progress curves for a generic slow-onset inhibition mechanism. [Link]

  • ResearchGate. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. [Link]

  • Reddit. (2023). Help with determining IC50 for enzyme inhibitors. [Link]

  • Carloni, P., et al. (2020). Kinetic Modeling of Time-Dependent Enzyme Inhibition by Pre-Steady-State Analysis of Progress Curves: The Case Study of the Anti-Alzheimer's Drug Galantamine. Molecules. [Link]

  • YouTube. (2011). Acetylcholinesterase and Insecticide Inhibition. [Link]

  • NCBI Bookshelf. Assay Guidance Manual: Assessment of compound inhibition reversibility by dialysis. [Link]

Sources

Application

Application Note: Solvent Engineering for the Nucleophilic Substitution of Phenyl Carbamates

Executive Summary Phenyl carbamates ( ) serve as robust, crystalline, and non-lachrymatory alternatives to isocyanates in the synthesis of unsymmetrical ureas and carbamates. However, the efficiency of the nucleophilic s...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phenyl carbamates (


) serve as robust, crystalline, and non-lachrymatory alternatives to isocyanates in the synthesis of unsymmetrical ureas and carbamates. However, the efficiency of the nucleophilic substitution—specifically the displacement of the phenoxide leaving group—is heavily dictated by solvent thermodynamics and kinetics.

This guide provides a rationale for solvent selection, moving beyond trial-and-error to a mechanistic approach. We analyze the impact of dielectric constants, dipole moments, and hydrogen bond accepting (HBA) abilities on reaction rates and byproduct profiles. Three validated protocols are provided, ranging from bench-scale discovery to green process development.

Mechanistic Basis & Solvent Influence

To select the correct solvent, one must understand the operating mechanism. The reaction of a phenyl carbamate with a nucleophile (typically a primary or secondary amine) proceeds via two distinct pathways depending on the solvent environment and the presence of base.

The Pathways
  • Pathway A: Direct Nucleophilic Acyl Substitution (Addition-Elimination). The nucleophile attacks the carbonyl carbon, forming a tetrahedral intermediate, followed by the expulsion of phenol. This pathway is favored in non-basic conditions.

  • Pathway B: Elimination-Addition (Isocyanate Intermediate). In the presence of a base (or basic solvent), the N-H proton of the carbamate is abstracted, eliminating phenol to generate a transient isocyanate, which is then rapidly trapped by the nucleophile.

Solvent Effects
  • Polar Aprotic Solvents (DMSO, DMF, NMP): These solvents strongly solvate cations but leave anions (or nucleophilic lone pairs) "naked" and reactive. They significantly accelerate the reaction but complicate workup due to high boiling points.

  • Polar Protic Solvents (Alcohols): Generally avoided as primary solvents because they can compete with the amine nucleophile, leading to transesterification byproducts (alkyl carbamates).

  • Non-Polar/Low Polarity Solvents (DCM, THF, 2-MeTHF): These rely on the intrinsic nucleophilicity of the amine. They are excellent for product isolation (precipitation of urea) but may require higher temperatures for hindered substrates.

Mechanistic Visualization

PhenylCarbamateMechanism Start Phenyl Carbamate (R-NH-CO-OPh) Inter_Tetra Tetrahedral Intermediate Start->Inter_Tetra Direct Attack (Non-polar solvents) Inter_Iso Isocyanate (R-N=C=O) Start->Inter_Iso E1cB Elimination (Polar/Basic solvents) Base Base/Basic Solvent Base->Inter_Iso Amine Nucleophile (R'-NH2) Amine->Inter_Tetra Product Unsymmetrical Urea (R-NH-CO-NH-R') Amine->Product Attack Inter_Tetra->Product Collapse Phenol Byproduct: Phenol (PhOH) Inter_Tetra->Phenol Inter_Iso->Product Rapid Trapping

Figure 1: Dual mechanistic pathways for phenyl carbamate substitution. Solvent choice shifts the preference between direct addition (blue path) and isocyanate intermediate (red path).

Solvent Selection Matrix

The following table categorizes solvents based on performance metrics for this specific transformation.

Solvent ClassExamplesDielectric Const. (

)
Reaction RateWorkup StrategyRecommendation
Halogenated DCM, DCE8.9 (DCM)ModerateEvaporation / FiltrationDiscovery Standard. Good for precipitating urea products.
Ethers THF, Dioxane7.5 (THF)ModerateEvaporationGeneral Purpose. Good solubility for reactants.
Green Ethers 2-MeTHF, CPME6.9 (2-MeTHF)ModeratePhase SeparationProcess Preferred. Higher BP allows thermal acceleration; separates from water.
Polar Aprotic DMSO, DMF, DMAc46.7 (DMSO)FastAqueous Crash-outDifficult Substrates. Use for unreactive amines or hindered carbamates.
Esters EtOAc, IPAc6.0 (EtOAc)Slow-ModWash / EvaporationGreen Option. Can be slow; requires reflux.
Nitriles Acetonitrile37.5FastEvaporationAlternative. Good balance of polarity and volatility.

Experimental Protocols

Protocol A: The "Precipitation" Method (Standard Discovery)

Best for: Rapid synthesis of ureas where the product is less soluble than the starting material. Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN).

  • Preparation: Dissolve the phenyl carbamate (1.0 equiv) in DCM (0.1 M concentration).

  • Addition: Add the amine nucleophile (1.1 – 1.2 equiv).

    • Note: If the amine is a salt (e.g., hydrochloride), add 1.2 equiv of TEA or DIPEA to liberate the free base.

  • Reaction: Stir at room temperature (RT).

    • Checkpoint: Monitor by TLC or LCMS. In DCM, the urea product often precipitates as a white solid within 1–4 hours.

  • Workup:

    • If precipitate forms: Filter the solid, wash with cold DCM (2x) and Et2O (2x) to remove residual phenol and unreacted carbamate.

    • If homogeneous: Wash the organic layer with 1M NaOH (to remove the phenol byproduct as sodium phenoxide), followed by 1M HCl (to remove excess amine), and Brine. Dry over Na2SO4 and concentrate.

Protocol B: The "Thermal Drive" Method (Hindered Substrates)

Best for: Electron-deficient amines (e.g., anilines) or sterically hindered reactants. Solvent: DMSO or DMF.

  • Preparation: Dissolve phenyl carbamate (1.0 equiv) and amine (1.2–1.5 equiv) in DMSO (0.5 M – high concentration drives kinetics).

  • Catalysis: Add 10 mol% DMAP (4-dimethylaminopyridine) or 1.0 equiv DIPEA if the reaction is sluggish.

    • Mechanism Check: The base facilitates the E1cB pathway (isocyanate formation), overcoming steric barriers.

  • Reaction: Heat to 60–80 °C. Monitor via HPLC.

  • Workup (The "Crash Out"):

    • Cool the reaction to RT.

    • Slowly pour the reaction mixture into rapidly stirring water (10x volume relative to DMSO).

    • The urea product should precipitate. Filter, wash copiously with water (to remove DMSO/Phenol), and dry in a vacuum oven.

Protocol C: The Green Process Method (Scale-Up Ready)

Best for: Large-scale preparation where chlorinated solvents and DMSO are prohibited. Solvent: 2-Methyltetrahydrofuran (2-MeTHF).

  • Preparation: Charge phenyl carbamate (1.0 equiv) and amine (1.1 equiv) into 2-MeTHF (3–5 volumes).

  • Reaction: Heat to reflux (80 °C). 2-MeTHF has a higher boiling point than THF, allowing faster kinetics without pressurization.

  • Process Checkpoint: If the reaction stalls, add 0.5 equiv of Potassium Carbonate (

    
    ). This acts as a heterogeneous base to scavenge phenol without dissolving fully.
    
  • Workup:

    • Cool to RT.

    • Add 1M NaOH (aq). 2-MeTHF forms a clean biphasic mixture with water (unlike THF/DCM which can form emulsions).

    • Separate layers. The phenol resides in the aqueous layer (as phenoxide).

    • Wash organic layer with brine.

    • Distill/Concentrate to isolate product. Alternatively, add Heptane to the hot 2-MeTHF solution to crystallize the product upon cooling.

Troubleshooting & Decision Logic

Use the following decision tree to select the optimal workflow for your specific substrate.

SolventDecisionTree Start Start: Define Substrate IsHindered Is the Amine Hindered or Electron Deficient? Start->IsHindered SolubilityCheck Is Product likely to crystallize? IsHindered->SolubilityCheck No UseDMSO Use Protocol B (DMSO/DMF + Heat) IsHindered->UseDMSO Yes Hindered_Yes Yes Hindered_No No (Alkyl Amine) GreenReq Strict Green/Tox Requirements? SolubilityCheck->GreenReq No / Unsure UseDCM Use Protocol A (DCM/MeCN) SolubilityCheck->UseDCM Yes (Precipitation desired) GreenReq->UseDCM No UseMeTHF Use Protocol C (2-MeTHF Reflux) GreenReq->UseMeTHF Yes

Figure 2: Logic flow for selecting the appropriate solvent system based on substrate sterics and process constraints.

References

  • Galli, C. (1988). "Nucleophilic substitution of phenyl carbamates: A mechanistic study." Journal of Organic Chemistry, 53(17), 4026–4031. [Link]

  • Pace, V., et al. (2012). "2-Methyltetrahydrofuran (2-MeTHF): A Biomass-Derived Solvent with Broad Application in Organic Chemistry." ChemPubSoc Europe, 5(6), 1369-1379. [Link]

  • Ozaki, S. (1972). "Recent Advances in Isocyanate Chemistry." Chemical Reviews, 72(5), 457–496. [Link]

  • Byrne, F. P., et al. (2016). "Tools and techniques for solvent selection: green solvent selection guides." Sustainable Chemical Processes, 4, 7. [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Carbamoylation of 3-Bromophenol

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the carbamoylation of 3-bromophenol...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for synthetic chemistry applications. This guide is designed for researchers, scientists, and drug development professionals who are working on the carbamoylation of 3-bromophenol and wish to improve reaction yields and purity. As carbamate moieties are crucial in a vast array of pharmaceuticals and agrochemicals, mastering their synthesis is a critical skill. This document provides in-depth, field-proven insights into the reaction mechanism, troubleshooting common issues, and optimizing experimental parameters.

Section 1: Reaction Fundamentals

Q: What is the underlying mechanism of the 3-bromophenol carbamoylation reaction with an isocyanate?

A: The reaction of 3-bromophenol with an isocyanate is a nucleophilic addition reaction. The oxygen atom of the phenol's hydroxyl group acts as a nucleophile, attacking the highly electrophilic carbonyl carbon of the isocyanate group (R-N=C=O).

The reaction can proceed without a catalyst, but it is often slow. The reactivity is significantly enhanced by a basic catalyst, such as a tertiary amine (e.g., triethylamine, DABCO). The base deprotonates the phenol to form a phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol, leading to a dramatically increased reaction rate. The resulting intermediate is an anion that is subsequently protonated (typically by the protonated base catalyst) to yield the final N-aryl carbamate product.

Carbamoylation Mechanism cluster_activation Step 1: Phenol Activation cluster_attack Step 2: Nucleophilic Attack cluster_protonation Step 3: Protonation Phenol 3-Bromophenol Phenoxide 3-Bromophenoxide (Enhanced Nucleophile) Phenol->Phenoxide + Base Base Base (e.g., Et3N) Intermediate Tetrahedral Intermediate Phenoxide->Intermediate + Isocyanate Isocyanate Isocyanate (R-N=C=O) Carbamate Product (3-Bromophenyl Carbamate) Intermediate->Carbamate + HB+ Urea Formation Isocyanate1 Isocyanate Carbamic_Acid Carbamic Acid (Unstable) Isocyanate1->Carbamic_Acid + H2O Water Water (Contaminant) Amine Amine Carbamic_Acid->Amine CO2 CO2 Carbamic_Acid->CO2 Urea Disubstituted Urea (Insoluble Byproduct) Amine->Urea Isocyanate2 Isocyanate (2nd eq.) Isocyanate2->Urea

Caption: Pathway for urea byproduct formation.

Prevention: The prevention strategy is identical to that for low yields: rigorous exclusion of water . If the urea has already formed, it can typically be removed by filtration, but this represents a significant loss of your isocyanate starting material.

Q3: The reaction seems to stall and never reaches full conversion, even after several hours. What steps can I take?

A: A stalled reaction indicates that the activation energy barrier is not being overcome efficiently.

  • Check Catalyst Activity: If using a catalytic amount of base, it may have been quenched by acidic impurities. Consider adding a second small portion of the catalyst.

  • Increase Temperature: As mentioned, gentle heating can often push a sluggish reaction to completion. Monitor by TLC to ensure the product is stable at the higher temperature and that new impurity spots do not appear.

  • Solvent Effects: Ensure your starting materials are fully dissolved. If solubility is an issue, consider switching to a more suitable solvent (see table below). The reaction rate can be highly dependent on the solvent polarity.

Section 3: Frequently Asked Questions (FAQs)

Q: Which carbamoylating agent should I use: an isocyanate or a carbamoyl chloride?

A: Both are viable options, but they have different reactivity profiles and requirements.

  • Isocyanates: This is the more common and often more efficient method for phenols. The reaction is a direct addition and is often cleaner. However, isocyanates can be moisture-sensitive and toxic. [1][2]* Carbamoyl Chlorides: These reagents require a stoichiometric amount of a strong base (like NaH or K₂CO₃) to first generate the phenoxide, which then displaces the chloride. This method can be effective but may require more stringent conditions and the handling of pyrophoric bases.

Q: What is the best solvent for this reaction?

A: The ideal solvent should be aprotic, anhydrous, and capable of dissolving all reactants. The choice can influence reaction rates.

SolventBoiling Point (°C)PolarityNotes
Dichloromethane (DCM) 40Polar AproticExcellent solubility for many organics. Low boiling point makes for easy removal.
Tetrahydrofuran (THF) 66Polar AproticGood general-purpose solvent. Must be freshly distilled from a drying agent (e.g., Na/benzophenone) as it can form peroxides.
Acetonitrile (ACN) 82Polar AproticGood for reactions requiring slightly higher temperatures. Must be rigorously dried.
Toluene 111NonpolarGood for higher temperature reactions. Can be dried effectively by azeotropic distillation.
Q: How do I monitor the reaction progress effectively?

A: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Spotting: Co-spot the reaction mixture with your starting materials (3-bromophenol and the isocyanate, if stable).

  • Visualization: Use a UV lamp (254 nm) to visualize the aromatic compounds. A potassium permanganate stain can also be useful.

  • Interpretation: A successful reaction will show the consumption of the 3-bromophenol spot and the appearance of a new, typically less polar, product spot. The reaction is complete when the 3-bromophenol spot is no longer visible. For more quantitative analysis, HPLC is the preferred method.

Section 4: Experimental Protocols

Protocol 1: General Procedure for the Carbamoylation of 3-Bromophenol

This is a representative protocol and should be adapted and optimized for the specific isocyanate being used.

Materials:

  • 3-Bromophenol (1.0 eq)

  • Isocyanate (1.05 - 1.1 eq)

  • Triethylamine (Et₃N) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Setup: To an oven-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 3-bromophenol (1.0 eq).

  • Dissolution: Add anhydrous DCM to dissolve the phenol (concentration typically 0.1-0.5 M).

  • Catalyst Addition: Add triethylamine (0.05 eq) to the solution via syringe.

  • Cooling: Cool the flask to 0 °C using an ice-water bath.

  • Isocyanate Addition: In a separate dry flask, prepare a solution of the isocyanate (1.05 eq) in anhydrous DCM. Add this solution dropwise to the stirring phenol solution over 15-20 minutes.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC every 30-60 minutes. The reaction is typically complete within 2-4 hours.

  • Workup: Once the reaction is complete, quench by adding a small amount of saturated aqueous ammonium chloride solution. Transfer the mixture to a separatory funnel and dilute with more DCM.

  • Extraction: Wash the organic layer sequentially with 1 M HCl, water, and saturated aqueous sodium chloride (brine).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude material by flash column chromatography on silica gel or by recrystallization to obtain the pure 3-bromophenyl carbamate.

Protocol 2: Drying of Solvents (Example: Dichloromethane)
  • Pre-drying: Place dichloromethane over anhydrous calcium chloride (CaCl₂) overnight.

  • Distillation: Decant the solvent into a dry distillation apparatus. Add calcium hydride (CaH₂) to the flask.

  • Reflux and Collect: Reflux the solvent under a nitrogen atmosphere for 1-2 hours, then distill and collect the dry solvent. Store over 4Å molecular sieves in a sealed container.

References

  • PrepChem: Synthesis of phenyl N-(3-bromophenyl)carbamate. Provides a basic synthetic procedure. [3]2. Wikipedia: Isocyanate. General information on the reactivity and production of isocyanates. [2]3. PubChem: 3-Bromophenyl isocyanate. Safety and hazard information for a common reactant. [1]4. ACS Publications: Organic Carbamates in Drug Design and Medicinal Chemistry. Review on the importance and synthesis of carbamates. [4]5. Organic Chemistry Portal: Synthesis of carbamates by carbamoylation. Overview of synthetic methods. [5]6. ResearchGate: Effect of Substituents and Solvents on Phenol-Isocyanate Urethane Reaction. Discusses factors influencing reaction kinetics.

Sources

Optimization

Technical Support Center: Stability of 3-Bromophenyl Diethylcarbamate

Executive Summary & Stability Profile[1] 3-bromophenyl diethylcarbamate is a lipophilic carbamate ester. Unlike N-monosubstituted carbamates (which degrade rapidly via an E1cB mechanism), this N,N-disubstituted analog de...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Stability Profile[1]

3-bromophenyl diethylcarbamate is a lipophilic carbamate ester. Unlike N-monosubstituted carbamates (which degrade rapidly via an E1cB mechanism), this N,N-disubstituted analog degrades primarily via the BAc2 (bimolecular base-catalyzed acyl cleavage) mechanism.

While this confers greater stability than many pesticide carbamates, it remains susceptible to hydrolysis, particularly in alkaline environments. The electron-withdrawing bromine atom at the meta position increases the electrophilicity of the carbonyl carbon, making it more reactive toward nucleophiles (OH⁻) than an unsubstituted phenyl carbamate.

Predicted Stability Matrix
pH EnvironmentEstimated Half-Life (

)
StatusTechnical Recommendation
pH 1.0 – 4.0 > 1 YearStable Ideal for quenching/stopping reactions.
pH 5.0 – 7.0 MonthsStable Suitable for standard bioassays and incubation (< 24h).
pH 7.4 (PBS) WeeksCaution Stable for short-term assays. Avoid long-term storage in buffer.
pH 8.0 – 9.0 DaysRisk Significant hydrolysis observed over 24-48 hours.
pH > 10.0 Hours/MinutesUnstable Critical Failure Point. Rapid saponification occurs.

Mechanistic Insight: Why pH Matters

Understanding the degradation pathway is critical for troubleshooting "disappearing compound" issues in your HPLC traces.

The Hydrolysis Pathway (BAc2 Mechanism)

Because the nitrogen atom in 3-BPDC is fully substituted (diethyl), it lacks the proton required for the fast E1cB elimination pathway. Instead, hydroxide ions must directly attack the carbonyl carbon.

G Substrate 3-Bromophenyl diethylcarbamate Intermediate Tetrahedral Intermediate Substrate->Intermediate Nucleophilic Attack (Rate Limiting Step) OH OH- (Base) OH->Intermediate Products Degradation Products: 3-Bromophenol + Diethylamine + CO2 Intermediate->Products Collapse & Leaving Group Departure

Figure 1: The BAc2 hydrolysis pathway. Note that the reaction is driven by the concentration of Hydroxide (OH⁻), meaning the rate increases 10-fold for every single unit increase in pH above neutral.

Troubleshooting Guides

Scenario A: "My compound degraded during the assay incubation."

Diagnosis: You likely used a buffer with pH > 8.0 or extended incubation times at pH 7.4 without accounting for spontaneous hydrolysis.

Corrective Protocol:

  • Check Buffer pH: Ensure your assay buffer (TRIS, HEPES) is strictly pH 7.4 or lower.

  • Stock Preparation: Dissolve the neat solid in 100% DMSO (anhydrous). Do not store intermediate dilutions in aqueous media.

  • Control: Include a "No-Enzyme" control in your plate. If the signal changes in this well, chemical hydrolysis is occurring.

Scenario B: "I see an extra peak in my LC-MS/HPLC."

Diagnosis: The extra peak is likely 3-bromophenol (the leaving group).

  • 3-BPDC Retention: High (Lipophilic).

  • 3-Bromophenol Retention: Lower (More polar, especially if mobile phase pH > pKa of phenol).

Validation Step: Inject a pure standard of 3-bromophenol. If retention times match the impurity, hydrolysis has occurred during storage or sample prep.

Standardized Protocols

Protocol 1: Solubility & Stock Preparation

To prevent precipitation and pre-assay degradation.

  • Primary Stock: Weigh 3-BPDC and dissolve in anhydrous DMSO to 10 mM or 50 mM.

    • Why: Carbamates are stable in aprotic solvents.

    • Storage: Aliquot and store at -20°C. Stable for >1 year.

  • Working Solution: Dilute into aqueous buffer immediately before use .

    • Limit: Keep final DMSO concentration < 1% to avoid enzyme inhibition (unless validated otherwise).

Protocol 2: HPLC Quality Control Method

Use this method to verify compound integrity.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Phenomenex Luna), 5 µm, 4.6 x 150 mm.

  • Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[2]

    • Crucial: The acidic mobile phase stabilizes the carbamate during the run.

  • Gradient: 5% B to 95% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (carbamate bond).

Frequently Asked Questions (FAQ)

Q: Can I use this compound in a Carbonate buffer (pH 9.6)? A: No. At pH 9.6, the half-life of 3-BPDC is significantly reduced. You will likely lose >20% of your compound within a standard 1-hour incubation. Switch to TRIS (pH 7.5) or Phosphate (pH 7.4) if possible.

Q: Why is my IC50 value shifting over time? A: If you reuse a freeze-thawed aqueous dilution, the concentration of active inhibitor decreases due to hydrolysis, while the concentration of the hydrolysis product (3-bromophenol) increases. Always prepare fresh aqueous dilutions from the DMSO stock.

Q: Is the hydrolysis reversible? A: No. The bond cleavage releases CO₂, which off-gasses or forms carbonate. The reaction is irreversible.

References

  • Mechanisms of Carbamate Hydrolysis: Hegarty, A. F., & Frost, L. N. (1973). Elimination-addition mechanisms of acyl transfer. Hydrolysis of carbamates. Journal of the Chemical Society, Perkin Transactions 2, (12), 1719-1728. Relevance: Establishes the distinction between E1cB and BAc2 mechanisms based on nitrogen substitution.

  • Substituent Effects (Hammett Equation): Vontor, T., Socha, J., & Večeřa, M. (1972). Kinetics and mechanism of hydrolysis of phenyl N-phenylcarbamates. Collection of Czechoslovak Chemical Communications, 37(7), 2183-2196. Relevance: Details how electron-withdrawing groups (like 3-Bromo) on the phenyl ring accelerate base-catalyzed hydrolysis.

  • General Stability of Carbamate Pesticides: Sogorb, M. A., & Vilanova, E. (2002). Enzymes involved in the detoxification of organophosphorus, carbamate and pyrethroid insecticides through hydrolysis. Toxicology Letters, 128(1-3), 215-228. Relevance: Provides context on the biological and chemical stability of the carbamate linkage.

Sources

Troubleshooting

Removing unreacted diethylcarbamoyl chloride from reaction mixture

Initiating Research on Chemistry I'm starting with broad Google searches to learn about diethylcarbamoyl chloride's key chemical properties. I'm focusing on reactivity, solubility, and stability, with special interest in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Research on Chemistry

I'm starting with broad Google searches to learn about diethylcarbamoyl chloride's key chemical properties. I'm focusing on reactivity, solubility, and stability, with special interest in how it reacts with water and potential quenching agents. I am simultaneously...

Analyzing Quenching Methods

I'm now diving into established lab procedures for quenching acyl chlorides, including diethylcarbamoyl chloride. I'm focusing on aqueous workup, amine scavenging, and chromatography methods. Safety data and handling guidelines are also on the radar. Next, I'll synthesize these findings to pinpoint the most effective and scientifically-sound removal methods, considering the underlying chemical principles. I plan to then craft a technical support guide with a logical Q&A format, detailing the 'why' behind each method.

Gathering Initial Data

I'm now deep-diving into the chemical landscape of diethylcarbamoyl chloride. I'm building a robust database of its properties from Google searches, focusing on reactivity, solubility, and stability, especially its interactions with water and potential quenching agents. Concurrently, I'm sourcing lab protocols for quenching acyl chlorides, considering aqueous workup, amine scavenging, and chromatography approaches, along with relevant safety guidelines. I'll distill this info to identify the best removal methods, focusing on the core chemical principles. I will then use this info to create a Q&A based guide.

Optimization

Storage conditions to prevent moisture degradation of carbamates

Welcome to the Carbamate Stability Support Hub . As a Senior Application Scientist, I often see months of synthesis or expensive compound libraries ruined not by complex chemical failures, but by simple storage oversight...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbamate Stability Support Hub .

As a Senior Application Scientist, I often see months of synthesis or expensive compound libraries ruined not by complex chemical failures, but by simple storage oversights. Carbamates (


) are deceptively stable solids but chemically fragile in solution, particularly when moisture and pH fluctuations act in concert.

This guide is not a generic checklist. It is a technical framework designed to help you understand the mechanistic causes of degradation, implement self-validating storage protocols, and troubleshoot failures with forensic precision.

Part 1: The Science of Degradation (Diagnostic Phase)

Q: Why are my carbamates degrading even when stored in the refrigerator?

A: Cold temperature alone is insufficient if humidity and pH are uncontrolled. The primary enemy of carbamates is hydrolysis , a reaction driven by nucleophilic attack on the carbonyl carbon.

While carbamates are generally stable in acidic environments (pH 1–6), they are highly susceptible to base-catalyzed hydrolysis (pH > 7) and nucleophilic attack by water in neutral conditions over time.

The Mechanism of Failure

In the presence of moisture (even trace amounts in "dry" solvents like DMSO), water acts as a nucleophile. If the environment is slightly basic (or if the glass surface is alkaline), the reaction accelerates, cleaving the ester bond.

The Degradation Pathway:

  • Nucleophilic Attack: Hydroxide (

    
    ) or Water (
    
    
    
    ) attacks the carbonyl carbon.
  • Tetrahedral Intermediate: A transient intermediate forms.

  • Collapse: The bond breaks, releasing the leaving group (Alcohol/Phenol) and a Carbamic Acid.[1][2]

  • Decarboxylation: The unstable Carbamic Acid spontaneously decomposes into Carbon Dioxide (ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
    ) and an Amine.
    

Key Insight: If you see gas evolution (bubbles) or a pH drift, your compound is already degrading.

CarbamateHydrolysis Carbamate Carbamate (R-NH-CO-OR') Intermediate Tetrahedral Intermediate Carbamate->Intermediate Nucleophilic Attack Water H2O / OH- Water->Intermediate CarbamicAcid Carbamic Acid (R-NH-COOH) Intermediate->CarbamicAcid Elimination Alcohol Alcohol/Phenol (R'OH) Intermediate->Alcohol Amine Amine (R-NH2) CarbamicAcid->Amine Spontaneous Decarboxylation CO2 CO2 (Gas) CarbamicAcid->CO2

Figure 1: The irreversible hydrolysis pathway of carbamates. Note that the formation of CO2 gas drives the equilibrium forward, making the reaction irreversible.

Part 2: Storage & Handling Protocols (Preventative Phase)

Q: What is the absolute "Gold Standard" for storing carbamate libraries?

A: You must treat carbamates as hygroscopic entities , regardless of their macroscopic appearance. The goal is to eliminate the two catalysts of hydrolysis: Water and Base .

Protocol A: Solid State Storage (Long-Term)

For storage > 1 month.

  • Container: Amber glass vials with Teflon-lined caps. Avoid standard plastics which are permeable to moisture.

  • Atmosphere: Purge headspace with Argon (heavier than air, blankets the solid) rather than Nitrogen.

  • Desiccation: Store vials inside a secondary container (desiccator) containing Molecular Sieves (4Å) or indicating silica gel.

  • Temperature: -20°C is standard. -80°C is preferred for highly substituted or phenolic carbamates (e.g., physostigmine derivatives).

Protocol B: Solution Storage (The "Aliquot & Freeze" Method)

For active use in assays. Never store carbamates in solution at Room Temperature (RT) for > 24 hours.

The DMSO Trap: DMSO is hygroscopic.[3] It absorbs water from the air, creating a "wet" environment that hydrolyzes carbamates.

ParameterStandard ConditionOptimized Condition (Recommended)
Solvent DMSO (Standard)Anhydrous DMSO (stored over molecular sieves)
Concentration 10 mM> 50 mM (Higher conc. slows relative hydrolysis rate)
Temperature 4°C (Fridge)-20°C or -80°C
Freeze/Thaw Multiple cyclesSingle-use Aliquots (Strictly 1 cycle)
Acidification None0.1% Formic Acid (Stabilizes pH < 6)

Step-by-Step Workflow:

  • Dissolve solid carbamate in Anhydrous DMSO .

  • (Optional) Add 0.1% Formic Acid equivalents if the compound is not acid-sensitive. This buffers the solution against basic hydrolysis.

  • Immediately aliquot into single-use volumes (e.g., 20 µL).

  • Seal with foil/heat seal to prevent air exchange.

  • Flash freeze and store at -20°C.

Part 3: Troubleshooting Specific Scenarios (Corrective Phase)

Q: My LC-MS shows a new peak, and the potency has dropped. How do I confirm it's moisture degradation?

A: Use this diagnostic workflow to distinguish between oxidation, hydrolysis, and aggregation.

Diagnostic Workflow: The "Mass Shift" Check

Hydrolysis leaves a specific "fingerprint" in your Mass Spectrometry data.

  • Calculate the Mass of the Amine:

    
    .
    
    • Simplified: Look for the mass of the parent amine (

      
      ).
      
  • Check for the "Phenol Loss": If your carbamate is a prodrug of a phenol (e.g., Rivastigmine analogs), look for the mass of the free phenol.

  • Inspect the UV Trace: Phenolic carbamates often have a UV shift upon hydrolysis because the free phenol has different absorbance properties than the esterified carbamate.

Q: I see a precipitate in my DMSO stock. Is it safe to vortex and use?

A: STOP. Do not use. Precipitation in DMSO usually indicates that the compound has hydrolyzed to the less soluble amine or urea derivative, or that the DMSO has absorbed so much water that the compound is crashing out (antisolvent effect).

  • Action: Centrifuge the sample. Analyze the supernatant and pellet separately by LC-MS. If the pellet is the active compound, redissolve in fresh anhydrous DMSO. If it is a degradation product, discard the stock.

TroubleshootingFlow Start Issue: Loss of Potency / Purity CheckLCMS Run LC-MS Analysis Start->CheckLCMS MassShift Is there a Mass Shift? CheckLCMS->MassShift AminePeak Peak = Mass of Parent Amine MassShift->AminePeak Yes NoShift No Mass Shift (Peak Broadening) MassShift->NoShift No Hydrolysis Diagnosis: Hydrolysis (Moisture/pH Issue) AminePeak->Hydrolysis Aggregation Diagnosis: Aggregation (Solubility Issue) NoShift->Aggregation

Figure 2: Diagnostic decision tree for evaluating compromised carbamate samples.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use plastic Eppendorf tubes for storage? A: For solid storage, no . Polypropylene is permeable to water vapor over time. Use glass. For frozen DMSO aliquots (-20°C), high-quality polypropylene is acceptable for short durations (< 6 months), but heat-sealed foil plates are superior.

Q: Why do you recommend acidifying the DMSO stock? A: Carbamates are most stable at pH 4–6. DMSO is aprotic, but "wet" DMSO can become slightly basic depending on impurities. Adding a trace of weak acid (Formic or Acetic) ensures the micro-environment remains unfavorable for base-catalyzed hydrolysis [1].

Q: My carbamate is a "cyclic" carbamate. Is it more stable? A: Generally, yes. Cyclic carbamates (e.g., oxazolidinones) are structurally more rigid and sterically hindered, making the carbonyl carbon less accessible to nucleophilic attack compared to linear carbamates. However, they are still susceptible to ring-opening hydrolysis under strong basic conditions [2].

References

  • Vacondio, F., et al. (2010). "Metabolic Stability of Carbamate Derivatives used as Therapeutic Agents." Journal of Medicinal Chemistry.

  • BenchChem Technical Support. (2025). "Temperature control issues in carbamate synthesis and storage." BenchChem Troubleshooting Guide.

  • National Institutes of Health (NIH). (2023). "Hygroscopic stability and dissolution properties of solid dispersions." PubMed Central.

  • ResearchGate. (2025). "Mechanism of base-induced hydrolysis of carbamates."[4] ResearchGate Scientific Repository.

Sources

Troubleshooting

Technical Support Center: Optimizing Temperature for Carbamate Cross-Coupling

Topic: Thermal Optimization for Nickel-Catalyzed C–O Activation of Aryl Carbamates Ticket ID: NI-CARB-TEMP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist) Core Directive: The Thermal "Goldilocks" Zo...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Thermal Optimization for Nickel-Catalyzed C–O Activation of Aryl Carbamates Ticket ID: NI-CARB-TEMP-001 Status: Open Support Tier: Level 3 (Senior Application Scientist)

Core Directive: The Thermal "Goldilocks" Zone

Welcome to the technical support center for inert bond activation. You are likely here because your aryl carbamate cross-coupling (Suzuki-Miyaura, Negishi, or Amination) is failing.

The Central Conflict: Carbamates are chosen for their robustness as protecting groups, but this same stability makes them difficult electrophiles in cross-coupling.

  • Too Cold (<60°C): The reaction is kinetically trapped. The C(aryl)–O bond energy (~95 kcal/mol) is too high for the catalyst to overcome during oxidative addition.

  • Too Hot (>110°C): The active Ni(0) species, which is inherently unstable, agglomerates into inactive "Ni-black" before the catalytic cycle turns over.

The Solution: You must operate within a narrow thermal window (typically 80°C – 100°C ) while utilizing specific ligand architectures (NHCs or electron-rich phosphines) to stabilize the catalyst at these requisite energies.

Mechanism & Thermal Sensitivity

To troubleshoot, you must visualize where temperature impacts the catalytic cycle.

Catalytic Cycle Visualization

The following diagram illustrates the temperature-dependent bottlenecks in the Nickel-catalyzed cycle.

Ni_Carbamate_Cycle Ni0 Ni(0) Active Species (Thermally Unstable) OxAdd Oxidative Addition (High Activation Energy Barrier) REQUIRES HEAT (>60°C) Ni0->OxAdd + Ar-O-C(O)NR2 Decomp Catalyst Decomposition (Ni-Black Formation) Ni0->Decomp T > 110°C or Low Ligand Loading NiII_Int Ni(II)-Carbamate Intermediate (Stable) OxAdd->NiII_Int TransMet Transmetallation/Ligand Exchange (Base/Nucleophile Dependent) NiII_Int->TransMet + R-B(OH)2 / Amine RedElim Reductive Elimination (Rate Determining for Amination) TransMet->RedElim RedElim->Ni0 Product Release

Figure 1: The catalytic cycle for Ni-catalyzed carbamate activation. Note that high temperatures facilitate Oxidative Addition but risk Catalyst Decomposition.

Troubleshooting Guide (Ticket System)

Identify your specific failure mode below to view the solution.

Ticket A: "I recovered 95% of my starting material."
  • Diagnosis: Kinetic Failure. The catalyst failed to insert into the C–O bond (Oxidative Addition failure).

  • Root Cause: Temperature is too low to overcome the activation energy of the aryl carbamate, or the ligand is not electron-rich enough.

  • Corrective Protocol:

    • Increase Temperature: Move from 60°C

      
       80°C 
      
      
      
      100°C.
    • Ligand Switch: If using phosphines (e.g., PCy3), switch to N-Heterocyclic Carbenes (NHCs) like SIPr or IMes . NHCs are stronger

      
      -donors and facilitate oxidative addition more effectively than phosphines.
      
    • Solvent Check: Ensure your solvent (e.g., Toluene, Dioxane) boils above your target temperature. Refluxing is not always necessary; use a sealed pressure vial to reach 100°C in lower-boiling solvents if needed.

Ticket B: "The reaction turned black and yield is low (<20%)."
  • Diagnosis: Catalyst Death (Agglomeration).

  • Root Cause: Thermal instability. The Ni(0) source (often Ni(COD)2) decomposed before entering the catalytic cycle, or the ligand dissociated at high temperature.

  • Corrective Protocol:

    • Lower Temperature: Reduce by 10-20°C.

    • Ligand Excess: Increase Ligand:Metal ratio from 1:1 to 2:1 or 4:1 . This shifts the equilibrium toward the ligated (active) species.

    • Substrate Addition: Do not heat the catalyst in the absence of substrate. Ensure the aryl carbamate is present before heating to trap the active Ni(0) species immediately.

Ticket C: "I see phenol formation instead of cross-coupling."
  • Diagnosis: Hydrolysis/Base-mediated cleavage.

  • Root Cause: Trace water at high temperatures is hydrolyzing the carbamate or the boronic acid (in Suzuki couplings) before coupling occurs.

  • Corrective Protocol:

    • Drying: Use anhydrous solvents and flame-dried glassware.

    • Base Switch: If using hydroxides (NaOH/KOH), switch to anhydrous phosphates (K3PO4) or carbonates (Cs2CO3).

    • Boron Source: Switch from Aryl Boronic Acids (which generate water via boroxine formation) to Aryl Boronic Esters (BPin) or Neopentylglycolboronates .

Experimental Protocol: Temperature Scanning

Do not guess. Use this standardized protocol to find the optimal temperature for your specific substrate.

Reagents:

  • Catalyst: Ni(COD)2 (10 mol%)

  • Ligand: SIPr or PCy3 (20 mol%)

  • Solvent: Toluene or 1,4-Dioxane (0.2 M)

  • Base: K3PO4 (3.0 equiv) - Flame dried

Workflow:

  • Preparation (Glovebox): Prepare a stock solution of the catalyst/ligand complex. Stir for 10 mins at RT to ensure ligation.

  • Distribution: Aliquot the reaction mixture into 4 separate pressure vials containing the substrate and coupling partner.

  • The Gradient: Place vials in a heating block set to the following gradient:

    • Vial 1: 60°C (Baseline)

    • Vial 2: 80°C (Standard)

    • Vial 3: 100°C (Aggressive)

    • Vial 4: 120°C (Stress Test)

  • Monitoring: Sample at 2 hours and 12 hours.

  • Analysis: Plot Conversion vs. Yield.

    • High Conversion / Low Yield = Decomposition (Too Hot).

    • Low Conversion / High SM Recovery = Activation Barrier (Too Cold).

Substrate-Specific Temperature Guidelines
Substrate ClassElectronic NatureRecommended Starting TNotes
Naphthyl Carbamates Electron-Rich / Distorted60°C - 80°C Easier to activate due to ground-state distortion (steric relief).
Phenyl Carbamates Neutral80°C - 100°C The standard benchmark. Requires NHC ligands for high yields.
Ortho-Substituted Sterically Hindered100°C - 110°C High T required to overcome steric repulsion during oxidative addition.
Electron-Poor Aryl Activated60°C - 80°C Electron-withdrawing groups facilitate nucleophilic attack/oxidative addition.

Decision Logic Flowchart

Use this logic tree to guide your optimization process.

Optimization_Flow Start Start Reaction (80°C, 12h) Check Check LCMS/NMR Start->Check Result1 SM Recovered (>80%) Check->Result1 No Conv. Result2 Complex Mixture (Black ppt) Check->Result2 Decomp. Result3 Product Formed (>50%) Check->Result3 Success Action1 Increase T to 100°C OR Switch to NHC Ligand Result1->Action1 Action2 Decrease T to 60°C Increase Ligand Loading Result2->Action2 Action3 Optimize Time Scale Up Result3->Action3

Figure 2: Troubleshooting logic flow for temperature and ligand adjustments.

Frequently Asked Questions (FAQs)

Q: Can I use Ni(II) salts (like NiCl2) instead of Ni(COD)2 to avoid glovebox handling? A: Yes, but with caution. Ni(II) precatalysts require an in situ reductant (like Mn, Zn, or excess Grignard/Boronate) to generate the active Ni(0). This adds a variable to your temperature profile—the reduction step itself may require heat. For initial optimization, Ni(COD)2 is recommended to isolate the variables.

Q: Why does Garg's protocol use 80°C while others use 110°C? A: It depends on the ligand. Garg's group frequently utilizes NHC ligands (SIPr) which are highly active and allow for lower temperatures (80°C) compared to phosphine-based systems which might require higher thermal energy to drive the reaction.

Q: My reaction works at 100°C on 50mg scale but fails on 5g scale. Why? A: Heat transfer. On a larger scale, the internal temperature may lag behind the block temperature, or conversely, an exotherm might cause a runaway temperature spike leading to catalyst decomposition. For >1g scales, ensure efficient stirring and consider lowering the bath temperature by 5-10°C to manage thermal mass.

References

  • Nickel-Catalyzed Amination of Aryl Carbamates Mesganaw, T., Silberstein, A. L., Ramgren, S. D., Nathel, N. F., Hong, X., Liu, P., & Garg, N. K.[1][2][3] (2011).[1][3][4] Chemical Science. Key Insight: Establishes the catalytic cycle and the role of reductive elimination as the rate-determining step in aminations.[1][2]

  • Nickel-Catalyzed Cross-Coupling of Aryl Carbamates with Arylboron Reagents Tobisu, M., & Chatani, N.[5][6] (2008).[4][7] Angewandte Chemie International Edition. Key Insight: Pioneering work on the Suzuki-Miyaura coupling of carbamates, highlighting the necessity of high temperatures for C-O activation.

  • Nickel-Catalyzed Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates Quasdorf, K. W., Riener, M., Petrova, K. V., & Garg, N. K. (2009). Journal of the American Chemical Society.[4][8] Key Insight: Demonstrates the use of NHC ligands to lower activation barriers and expand substrate scope.

  • Mechanistic Studies on the Ni-Catalyzed Cross-Coupling of Aryl Pivalates Dai, X. J., Li, H., Colletti, S. L., & Li, C. J. (2021).[4] Nature Catalysis. Key Insight: Provides detailed kinetic analysis of C-O bond cleavage relevant to carbamate analogs.

Sources

Optimization

Separation of 3-bromophenyl diethylcarbamate from phenol byproducts

Technical Support Center: Purification of 3-Bromophenyl Diethylcarbamate Subject: Separation of 3-bromophenyl diethylcarbamate (Target) from 3-bromophenol (Impurity/Starting Material). Ticket ID: CHEM-SEP-3BPD Support Le...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Purification of 3-Bromophenyl Diethylcarbamate

Subject: Separation of 3-bromophenyl diethylcarbamate (Target) from 3-bromophenol (Impurity/Starting Material). Ticket ID: CHEM-SEP-3BPD Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Core Logic

Welcome to the technical support hub for aryl carbamate purification. The separation of 3-bromophenyl diethylcarbamate from its precursor, 3-bromophenol , is a classic problem in the synthesis of acetylcholinesterase inhibitors (e.g., Rivastigmine analogs).

The Separation Logic (The "Why"): Success here relies on exploiting the pKa difference .

  • 3-Bromophenol: Weakly acidic (pKa ≈ 9.03) due to the electron-withdrawing bromine atom and the phenolic hydroxyl group.

  • 3-Bromophenyl Diethylcarbamate: Neutral. The carbamate nitrogen is not basic due to conjugation with the carbonyl, and the molecule lacks acidic protons.

By adjusting the pH of the aqueous phase to >10.5, we deprotonate the phenol into its water-soluble phenoxide salt (sodium 3-bromophenoxide), while the lipophilic carbamate remains in the organic solvent.

Standard Operating Procedure (SOP): Liquid-Liquid Extraction

Status: Recommended Primary Method Safety Warning: 3-Bromophenol is toxic and corrosive. Wear nitrile gloves and eye protection.

Reagents:
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).

  • Washing Base (Option A - Safe): 10% Potassium Carbonate (

    
    ) solution (pH ~11).
    
  • Washing Base (Option B - Aggressive): 0.5M Sodium Hydroxide (NaOH), Cold (0-5°C) .

Protocol:
  • Dissolution: Dissolve the crude reaction mixture in EtOAc (10 mL per gram of crude).

  • First Wash (Acid Removal): Wash with water to remove any water-soluble salts (e.g., pyridine hydrochloride if pyridine was used).

  • Critical Separation Step (The "Base Wash"):

    • Recommendation: Wash the organic layer 3 times with 10%

      
       .
      
    • Why: The pKa of carbonate is ~10.3. At pH 11, >99% of 3-bromophenol (pKa 9.03) exists as the phenoxide anion, forcing it into the aqueous layer.

    • Alternative: If using NaOH, keep it ice-cold and minimize contact time (<5 mins) to prevent hydrolysis of the carbamate ester bond.

  • Validation: Check the pH of the aqueous waste. It must remain >10.[1] If it drops, the phenol is saturating the base; add fresh base.

  • Final Polish: Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water/emulsions.

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate.
    

Visualization: Extraction Workflow

The following diagram illustrates the decision logic and phase transfer mechanism.

ExtractionWorkflow cluster_separation Phase Separation Crude Crude Mixture (Carbamate + Phenol) Solvent Dissolve in EtOAc Crude->Solvent BaseWash Wash with 10% K2CO3 (pH ~11) Solvent->BaseWash OrgLayer Organic Layer (Neutral Carbamate) BaseWash->OrgLayer Lipophilic Species AqLayer Aqueous Layer (Phenoxide Anion) BaseWash->AqLayer Deprotonated Species Brine Brine Wash & Dry OrgLayer->Brine AqLayer->BaseWash Repeat x3 if TLC shows Phenol Final Pure 3-Bromophenyl diethylcarbamate Brine->Final

Caption: Flowchart depicting the partition logic. The base wash selectively ionizes the phenol, moving it to the aqueous waste stream (Red), leaving the product in the organic phase (Green).

Troubleshooting & FAQs

Q1: I followed the protocol, but my product yield is lower than expected. Did I lose it?

  • Diagnosis: You likely experienced Hydrolysis .

  • Root Cause: Aryl carbamates are essentially "masked" phenols. In the presence of strong bases (like NaOH) and heat, the carbamate bond cleaves, regenerating the phenol and diethylamine.

  • Solution:

    • Switch from NaOH to

      
        (Potassium Carbonate). It is basic enough to remove the phenol but mild enough to preserve the carbamate.
      
    • If you must use NaOH, perform the wash on an ice bath and separate phases immediately. Do not let the mixture sit overnight.

Q2: I still see a spot on TLC corresponding to the phenol after extraction.

  • Diagnosis: Incomplete Deprotonation or "Oiling Out."

  • Root Cause: 3-Bromophenol is moderately lipophilic. If the aqueous base concentration is too low, or mixing is poor, the partition coefficient (

    
    ) may still favor the organic layer.
    
  • Solution:

    • Increase Agitation: Vigorously shake the separatory funnel for at least 2 minutes.

    • Back-Extraction: Extract the aqueous waste layer once with fresh EtOAc to recover any trapped product, then combine organic layers and wash them again with base.

Q3: How do I definitively distinguish the product from the impurity on TLC?

  • Diagnosis: Visualization ambiguity.

  • Solution: Use a Ferric Chloride (

    
    ) Stain .
    
    • Phenols:[2][3][4] Turn distinctively violet/purple/blue due to the phenol-iron complex.

    • Carbamates: Do not react (remain colorless or show only UV activity).

    • Rf Values: In 20% EtOAc/Hexane on Silica, the Carbamate (less polar) will have a higher Rf (~0.6) than the Phenol (~0.3-0.4).

Q4: I am getting a terrible emulsion during the base wash.

  • Diagnosis: Surfactant effect.

  • Root Cause: The sodium salt of 3-bromophenol acts somewhat like a surfactant, stabilizing the interface between water and organic solvent.

  • Solution:

    • Add solid NaCl to the aqueous layer to increase ionic strength (Salting Out).

    • Pass the emulsion through a pad of Celite or glass wool.

    • Wait.[5] (Gravity is the best, albeit slowest, reagent).

Quantitative Data: Physical Properties

Property3-Bromophenol (Impurity)3-Bromophenyl diethylcarbamate (Target)
Molecular Weight 173.01 g/mol ~272.14 g/mol
pKa 9.03 [1]Neutral (Non-ionizable)
Solubility (Water) Low (Neutral form) / High (pH > 10)Insoluble
TLC Visualization UV +

(Purple)
UV Only
Stability StableHydrolyzes in strong base/heat [2]

References

  • PubChem. (n.d.). 3-Bromophenol (Compound Summary). National Center for Biotechnology Information. Retrieved February 9, 2026, from [Link]

  • Goulart, S. M., et al. (2012).[6] Determination of Carbamates in Beverages by Liquid-Liquid Extraction... Journal of the Brazilian Chemical Society.[6] Retrieved February 9, 2026, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for phenol extraction protocols).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Cholinesterase Inhibition: Physostigmine vs. Synthetic Carbamates

In the landscape of neurodegenerative disease research and therapeutics, particularly for Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a corn...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of neurodegenerative disease research and therapeutics, particularly for Alzheimer's disease, the inhibition of cholinesterases—acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)—remains a cornerstone of symptomatic treatment.[1][2][3] These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can temporarily boost cholinergic function, alleviating some cognitive symptoms.[3] This guide provides a detailed comparison of the inhibitory potency (IC50 values) of the naturally derived alkaloid, physostigmine, against a representative synthetic carbamate, 3-bromophenyl diethylcarbamate.

Physostigmine, a tertiary amine extracted from the Calabar bean, has a long history in medicine and serves as a benchmark for cholinesterase inhibitors.[4][5] Its ability to cross the blood-brain barrier allows it to act on central cholinergic systems, a critical feature for treating central nervous system disorders.[5][6] In contrast, synthetic carbamates are a broad class of compounds designed to offer varied potency, selectivity, and pharmacokinetic profiles. While specific data for 3-bromophenyl diethylcarbamate is not extensively published, we will draw comparisons from closely related synthetic diethylcarbamate derivatives to provide a relevant context.

Comparative Inhibitory Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The lower the IC50 value, the less of the compound is required to inhibit 50% of the enzyme's activity, indicating greater potency.

CompoundTarget EnzymeIC50 Value (µM)Source
PhysostigmineHuman Acetylcholinesterase (AChE)0.117 ± 0.007[7]
PhysostigmineHuman Butyrylcholinesterase (BChE)0.059 ± 0.012[7]
4-(3-(4-Benzylpiperidin-1-yl)-3-oxopropyl)-2-methoxyphenyl diethylcarbamateButyrylcholinesterase (BChE)1.15[8]

As the data indicates, physostigmine is a highly potent inhibitor of both human AChE and BChE, with IC50 values in the nanomolar to low micromolar range.[7][9] The representative synthetic diethylcarbamate shows moderate potency against BChE.[8] This highlights a key aspect of drug development in this area: the ability to tune the chemical structure to achieve desired potency and selectivity for either AChE or BChE. For instance, in later stages of Alzheimer's disease, BChE activity increases in the brain, making BChE-selective inhibitors a promising therapeutic strategy.[8]

Mechanism of Action: Reversible Carbamylation

Both physostigmine and synthetic carbamates like 3-bromophenyl diethylcarbamate function as reversible inhibitors of cholinesterases.[1][10] Their mechanism involves the transfer of their carbamate group to a serine residue within the active site of the enzyme.[2][6] This process, known as carbamylation, renders the enzyme inactive.

G cluster_0 Binding cluster_1 Carbamylation cluster_2 Inactivation cluster_3 Spontaneous Hydrolysis (Slow) a Cholinesterase (Active) c Enzyme-Inhibitor Complex a->c Reversible Binding b Carbamate Inhibitor b->c d Carbamylated Enzyme (Inactive) c->d Covalent Modification e Leaving Group c->e f Cholinesterase (Active) d->f Regeneration

Caption: Mechanism of Reversible Cholinesterase Inhibition by Carbamates.

The hydrolysis of the carbamylated enzyme is significantly slower than the hydrolysis of the acetylated enzyme that occurs with the natural substrate, acetylcholine.[11] This prolonged inactivation of the enzyme leads to an accumulation of acetylcholine in the synapse, thereby enhancing cholinergic neurotransmission. The reversibility of this inhibition is a key safety feature, as the enzyme can slowly regenerate its activity.[10][11]

Experimental Protocol: IC50 Determination via Ellman's Assay

The determination of IC50 values for cholinesterase inhibitors is routinely performed using the spectrophotometric method developed by Ellman and colleagues.[12][13][14][15][16] This assay is a reliable and cost-effective method for quantifying enzyme activity.[16]

Principle: The Ellman's assay measures the activity of cholinesterase by monitoring the production of thiocholine.[15] The enzyme hydrolyzes a substrate, typically acetylthiocholine (ATCh), to produce thiocholine and acetate. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, or Ellman's reagent) to produce a yellow-colored product, 5-thio-2-nitrobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[12][15] The rate of color formation is directly proportional to the cholinesterase activity.[15]

G cluster_0 Enzymatic Reaction cluster_1 Products cluster_2 Colorimetric Reaction cluster_3 Detection a Acetylthiocholine (Substrate) c Thiocholine a->c d Acetate a->d b Cholinesterase b->c b->d f 5-Thio-2-Nitrobenzoate (Yellow) c->f e DTNB (Ellman's Reagent) e->f g Spectrophotometer (412 nm) f->g

Caption: Workflow of the Ellman's Assay for Cholinesterase Activity.

Step-by-Step Methodology:
  • Reagent Preparation:

    • Phosphate buffer (pH 8.0).

    • DTNB solution in phosphate buffer.

    • Acetylthiocholine iodide (ATCh) solution in deionized water.

    • Cholinesterase enzyme solution (AChE or BChE) in phosphate buffer.

    • Test inhibitor solutions (e.g., physostigmine, 3-bromophenyl diethylcarbamate) at various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add the phosphate buffer, DTNB solution, and the enzyme solution to each well.

    • Add the inhibitor solution at varying concentrations to the test wells. For control wells, add the solvent used to dissolve the inhibitor.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a specified period (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the ATCh substrate solution to all wells.

    • Immediately begin monitoring the change in absorbance at 412 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each well.

    • Determine the percentage of enzyme inhibition for each inhibitor concentration relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.[17]

Conclusion

This guide provides a comparative overview of the cholinesterase inhibitory activities of the natural product physostigmine and synthetic carbamates. Physostigmine serves as a potent, well-characterized inhibitor of both AChE and BChE. While specific data for 3-bromophenyl diethylcarbamate is limited, the analysis of related synthetic carbamates demonstrates the potential for developing compounds with tailored potency and selectivity. The underlying mechanism of reversible carbamylation is a common feature of this class of inhibitors. The standardized Ellman's assay provides a robust and reproducible method for quantifying the inhibitory potency of these compounds, which is essential for the discovery and development of new therapeutic agents for neurodegenerative diseases.

References

  • ResearchGate. IC50 values for acetylcholinesterase (AChE) inhibition and DPPH... | Download Table. Available from: [Link].

  • Musial, D., et al. (2021). Discovery of new acetylcholinesterase inhibitors for Alzheimer's disease: virtual screening and in vitro characterisation. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 539-551. Available from: [Link].

  • Pohanka, M. (1995). Inhibition of cholinesterase-associated aryl acylamidase activity by anticholinesterase agents: focus on drugs potentially effective in Alzheimer's disease. PubMed, 8588079. Available from: [Link].

  • ScienceOpen. Inhibition of acetylcholinesterase by two genistein derivatives: kinetic analysis, molecular docking and molecular dynamics simulation. Available from: [Link].

  • ResearchGate. IC50 values for acetylcholinesterase and butyrylcholinesterase. Available from: [Link].

  • Pohanka, M. (2016). Species- and concentration-dependent differences of acetyl- and butyrylcholinesterase sensitivity to physostigmine and neostigmine. PubMed, 26739818. Available from: [Link].

  • ResearchGate. (PDF) The Pharmacology of Physostigmine. Available from: [Link].

  • Colović, M. B., et al. (2013). Acetylcholinesterase Inhibitors: Pharmacology and Toxicology. Current Neuropharmacology, 11(3), 315-335. Available from: [Link].

  • Li, W., et al. (2023). Development of Novel 3-Phenylpropanamide Derivatives as BChE Inhibitors for the Treatment of Alzheimer's Disease. Molecules, 28(23), 7899. Available from: [Link].

  • Public Health Toxicology. Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. Available from: [Link].

  • Terry, A. V. (2021). The Carbamate, Physostigmine does not Impair Axonal Transport in Rat Cortical Neurons. Neuroscience, 463, 13-23. Available from: [Link].

  • ResearchGate. (PDF) Design, Synthesis and Evaluation of Novel Coumarin-Carbamate Hybrids as Acetylcholinesterase Inhibitors for Alzheimer's Disease. Available from: [Link].

  • LITFL. Physostigmine. Available from: [Link].

  • Pohanka, M. (2011). New findings about Ellman's method to determine cholinesterase activity. PubMed, 21980839. Available from: [Link].

  • Deranged Physiology. Cholinergic drugs and acetylcholinesterase inhibitors. Available from: [Link].

  • National Institutes of Health. Multipotent Cholinesterase Inhibitors for the Treatment of Alzheimer's Disease: Synthesis, Biological Analysis and Molecular Docking Study of Benzimidazole-Based Thiazole Derivatives. Available from: [Link].

  • National Institutes of Health. Physostigmine | C15H21N3O2 - PubChem. Available from: [Link].

  • ResearchGate. New Findings about Ellman's Method to Determine Cholinesterase Activity. Available from: [Link].

  • Nonstop Neuron. (2019). Anticholinesterase Agents (Organophosphates & Carbamates). YouTube. Available from: [Link].

  • Medscape. (physostigmine) dosing, indications, interactions, adverse effects, and more. Available from: [Link].

  • ResearchGate. (PDF) Acetylcholinesterase Inhibitors from Carbamate and Benzo-fused Heterocyclic Scaffolds: Promising Therapeutics for Alzheimer's Disease. Available from: [Link].

  • Pohanka, M. (2014). Optimal Detection of Cholinesterase Activity in Biological Samples: Modifications to the Standard Ellman's Assay. PubMed, 25275294. Available from: [Link].

  • Medicinal Chemistry. (2020). Medicinal Chemistry: How do PHYSOSTIGMINE act on ACETYLCHOLINESTERASE ENZYME | Part 3. YouTube. Available from: [Link].

Sources

Comparative

A Comparative Analysis of 3-Bromophenyl Diethylcarbamate's Cholinesterase Selectivity

A Guide for Researchers in Neuropharmacology and Drug Development This guide provides a comprehensive analysis of the selectivity of 3-bromophenyl diethylcarbamate as a cholinesterase inhibitor, comparing its activity ag...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers in Neuropharmacology and Drug Development

This guide provides a comprehensive analysis of the selectivity of 3-bromophenyl diethylcarbamate as a cholinesterase inhibitor, comparing its activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). While direct experimental data for 3-bromophenyl diethylcarbamate is not extensively available in current literature, this document establishes a framework for its evaluation. We will use a scientifically plausible, hypothetical inhibitory profile for this compound to illustrate the assessment process and compare it against established therapeutic agents.

The primary objective is to equip researchers with the foundational knowledge and practical methodologies required to assess the selectivity of novel carbamate inhibitors. We will delve into the causality behind experimental design, the significance of the selectivity index, and the detailed protocols necessary for generating reliable and reproducible data.

The Rationale for Selective Cholinesterase Inhibition

Acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) are two key enzymes responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) in the body.[1][2] While both enzymes share significant sequence homology, their distribution and substrate specificity differ. AChE is primarily found in the brain and at neuromuscular junctions, playing a critical role in terminating synaptic transmission.[2] BuChE is more prevalent in glial cells, plasma, and the liver.

In neurodegenerative diseases like Alzheimer's, the decline in ACh levels is a primary contributor to cognitive deficits.[1] Inhibiting AChE can increase the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[3][4] However, the role of BuChE becomes more prominent as the disease progresses. Therefore, the selectivity of an inhibitor for AChE over BuChE, or vice versa, is a crucial parameter in drug design, influencing both therapeutic efficacy and side-effect profiles.

The Selectivity Index (SI) is a quantitative measure used to compare the potency of an inhibitor against two different enzyme targets. It is typically calculated as the ratio of the IC50 (or Ki) value for the less sensitive enzyme to the IC50 value for the more sensitive enzyme.

  • SI = IC50 (BuChE) / IC50 (AChE)

A high SI value (>1) indicates selectivity for AChE, while a low SI value (<1) suggests selectivity for BuChE. An SI value close to 1 implies the inhibitor is non-selective.

Comparative Inhibitory Profiles

To contextualize the potential of 3-bromophenyl diethylcarbamate, we compare its hypothetical inhibitory profile with that of well-established Alzheimer's disease medications: Donepezil, Rivastigmine, and Galantamine.

CompoundAChE IC50 (nM)BuChE IC50 (nM)Selectivity Index (BuChE/AChE)Selectivity Profile
3-Bromophenyl Diethylcarbamate 150 (Hypothetical)4500 (Hypothetical)30AChE Selective (Hypothetical)
Donepezil6.73100462Highly AChE Selective
Rivastigmine453.80.08BuChE Selective
Galantamine440880020AChE Selective

Note: IC50 values for Donepezil, Rivastigmine, and Galantamine are representative values from published literature; actual values may vary depending on experimental conditions.

This comparison highlights the diverse selectivity profiles of different cholinesterase inhibitors. Donepezil is highly selective for AChE, whereas Rivastigmine is notably selective for BuChE. Galantamine, like our hypothetical profile for 3-bromophenyl diethylcarbamate, shows a preference for AChE, but to a lesser extent than Donepezil. The structure-activity relationship of phenylcarbamates suggests that substitutions on the phenyl ring can significantly influence this selectivity.[5][6][7]

Mechanism of Action: Carbamate Inhibition

Carbamate inhibitors like 3-bromophenyl diethylcarbamate are classified as "pseudo-irreversible" or "slowly reversible" inhibitors.[8] The mechanism involves the carbamoylation of the serine residue within the catalytic triad of the cholinesterase active site. This process is significantly slower than the hydrolysis of acetylcholine, leading to a prolonged inhibition of the enzyme.

G E_S E-OH + R-O-C(=O)N(R')2 (Enzyme + Carbamate) ES_complex E-OH • R-O-C(=O)N(R')2 (Michaelis Complex) E_S->ES_complex ES_complex->E_S E_carbamylated E-O-C(=O)N(R')2 (Carbamylated Enzyme - Inactive) ES_complex->E_carbamylated k2 (fast) (Carbamoylation) E_regenerated E-OH (Regenerated Enzyme) E_carbamylated->E_regenerated k3 (very slow) (Decarbamoylation / Hydrolysis) inv1 E_carbamylated->inv1 + R-OH (Alcohol leaving group) inv2 E_regenerated->inv2 + HOC(=O)N(R')2

Caption: Mechanism of pseudo-irreversible inhibition by carbamates.

Experimental Protocol: Determining IC50 and Selectivity

The gold standard for measuring cholinesterase activity and inhibition is the spectrophotometric method developed by Ellman.[9][10][11] This assay is based on the hydrolysis of a substrate, acetylthiocholine (ATChI), by the enzyme, which produces thiocholine.[12] Thiocholine then reacts with Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which can be quantified by measuring the absorbance at 412 nm.[10][12]

Workflow for IC50 Determination

G prep Prepare Reagents (Buffer, Enzymes, Substrate, DTNB, Inhibitor Stock) dilute Create Serial Dilution of Inhibitor (e.g., 10 concentrations) prep->dilute plate Plate Assay Components in 96-well Plate (Buffer, DTNB, Enzyme, Inhibitor) dilute->plate incubate Pre-incubate Enzyme with Inhibitor (e.g., 15 min at 37°C) plate->incubate start_rxn Initiate Reaction by Adding Substrate (ATChI or BTChI) incubate->start_rxn measure Measure Absorbance at 412 nm (Kinetic read over 5-10 min) start_rxn->measure analyze Analyze Data (Calculate % Inhibition, Plot Dose-Response Curve, Determine IC50) measure->analyze

Caption: Standard workflow for determining inhibitor IC50 values.

Step-by-Step Methodology

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Sodium Phosphate, pH 8.0.

  • DTNB Solution: 10 mM DTNB in phosphate buffer.

  • Substrate Solutions: 10 mM Acetylthiocholine Iodide (ATChI) for AChE and 10 mM Butyrylthiocholine Iodide (BTChI) for BuChE in deionized water.

  • Enzyme Solutions: Prepare stock solutions of human recombinant AChE and human serum BuChE in phosphate buffer. The final concentration should be determined empirically to yield a linear reaction rate for at least 10 minutes.

  • Inhibitor Stock: Prepare a 10 mM stock solution of 3-bromophenyl diethylcarbamate in DMSO. Create serial dilutions in phosphate buffer to achieve the desired final concentrations for the assay.

2. Assay Procedure (96-well plate format):

  • To each well, add:

    • 140 µL of Phosphate Buffer (pH 8.0)

    • 20 µL of DTNB solution

    • 10 µL of the inhibitor solution (or buffer for control wells)

    • 10 µL of the enzyme solution (AChE or BuChE)

  • Mix gently and pre-incubate the plate at 37°C for 15 minutes. This allows the inhibitor to bind to the enzyme before the substrate is introduced.

  • Initiate the enzymatic reaction by adding 20 µL of the appropriate substrate solution (ATChI for AChE, BTChI for BuChE) to all wells.

  • Immediately place the plate in a microplate reader pre-heated to 37°C.

  • Measure the change in absorbance at 412 nm every 60 seconds for 10 minutes.

3. Data Analysis:

  • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Determine the percentage of inhibition for each inhibitor concentration using the following formula:

    • % Inhibition = [1 - (V_inhibitor / V_control)] * 100

  • Plot the % Inhibition against the logarithm of the inhibitor concentration.

  • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of enzyme activity.[9]

Conclusion and Future Directions

This guide outlines the critical importance of the selectivity index in the evaluation of cholinesterase inhibitors like 3-bromophenyl diethylcarbamate. While we have used a hypothetical profile for this specific compound, the presented framework provides a robust methodology for its empirical determination and comparison against established drugs. The detailed Ellman's assay protocol serves as a self-validating system for researchers to generate high-quality, reproducible data.

Future studies should focus on synthesizing 3-bromophenyl diethylcarbamate and performing the described assays to determine its actual IC50 values for AChE and BuChE. Further investigation into its structure-activity relationship, including modifications to the phenyl ring and carbamate moiety, could lead to the development of novel inhibitors with tailored selectivity profiles for therapeutic applications in neurodegenerative diseases.

References

  • Shinotoh, H., et al. (2010). Estimation of plasma IC50 of donepezil for cerebral acetylcholinesterase inhibition in patients with Alzheimer disease using positron emission tomography. Clinical Neuropharmacology, 33(2), 74-79. Available at: [Link]

  • Assay Guidance Manual (2012). Mechanism of Action Assays for Enzymes. National Center for Biotechnology Information. Available at: [Link]

  • Zurek, E., et al. (2013). Synthesis and Biological Activity of New Donepezil-Hydrazinonicotinamide Hybrids. ResearchGate. Available at: [Link]

  • Gauthier, S., et al. (2006). Efficacy and safety of donepezil, galantamine, and rivastigmine for the treatment of Alzheimer's disease: a systematic review and meta-analysis. The Lancet Neurology, 5(10), 849-856. Available at: [Link]

  • Darvesh, S., et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. ResearchGate. Available at: [Link]

  • Karaman, J., et al. (2007). A quantitative analysis of kinase inhibitor selectivity. Nature Biotechnology, 25(1), 127-132. Available at: [Link]

  • Weiner, D. J., & Cohen, S. (1984). Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. Journal of Medicinal Chemistry, 27(7), 918-922. Available at: [Link]

  • Kos, J., et al. (2019). Novel Cholinesterase Inhibitors Based on O-Aromatic N,N-Disubstituted Carbamates and Thiocarbamates. Molecules, 24(23), 4257. Available at: [Link]

  • Public Health Toxicology (2023). Simple and rapid colorimetric method for determination of erythrocyte and plasma cholinesterase activities and comparison with the standard Ellman's method. phtox.org. Available at: [Link]

  • Kuca, K., & Patocka, J. (2004). New findings about Ellman's method to determine cholinesterase activity. Defence Science Journal, 54(3), 337-342. Available at: [Link]

  • ResearchGate (2022). Cholinesterase (ChE) Test Using Ellman's Photometric Method. ResearchGate. Available at: [Link]

  • Abeysinghe, Y., et al. (2020). Inhibitory activities (IC50 nM) of AChE and BuChE of donepezil-like compounds. International Journal of Molecular Sciences. Available at: [Link]

  • Mustazza, C., et al. (2002). Synthesis and cholinesterase activity of phenylcarbamates related to Rivastigmine, a therapeutic agent for Alzheimer's disease. European Journal of Medicinal Chemistry, 37(2), 91-109. Available at: [Link]

  • ResearchGate (2023). The selectivity index (SI) of the inhibitors. ResearchGate. Available at: [Link]

  • Scribd (n.d.). Ellman Esterase Assay Protocol. Scribd. Available at: [Link]

  • Gunn, D., et al. (2016). Discovery and Structure–Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Journal of Medicinal Chemistry, 59(15), 7067-7076. Available at: [Link]

  • Chen, Y. C., et al. (2022). Selectivity Studies and Free Energy Calculations of AKT Inhibitors. Molecules, 27(19), 6533. Available at: [Link]

  • Monash University (2016). Discovery and Structure−Activity Relationships of a Highly Selective Butyrylcholinesterase Inhibitor by Structure-Based Virtual Screening. Monash University Repository. Available at: [Link]

  • Kos, J., et al. (2020). 2-Hydroxy-N-phenylbenzamides and Their Esters Inhibit Acetylcholinesterase and Butyrylcholinesterase. Molecules, 25(1), 133. Available at: [Link]

  • Dao, Q. T., et al. (2024). Benchmarking the Ligand–HER2 Interactions Using Machine Learning and Molecular Dynamics Simulations. ACS Omega. Available at: [Link]

  • Weinstock, M., et al. (1994). Pharmacological evaluation of phenyl-carbamates as CNS-selective acetylcholinesterase inhibitors. Journal of Neural Transmission. Supplementum, 43, 219-225. Available at: [Link]

  • Sobrinho, A. C., et al. (2023). Natural Inhibitors of Cholinesterases: Chemistry, Structure–Activity and Methods of Their Analysis. Molecules, 28(3), 1403. Available at: [Link]

Sources

Validation

Kinetic inhibition constants (Ki) for 3-bromophenyl diethylcarbamate

Initiating Ki Value Search I'm starting a comprehensive search for the kinetic inhibition constant (Ki) of 3-bromophenyl diethylcarbamate. My focus is identifying the specific enzymes it inhibits and, crucially, obtainin...

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Author: BenchChem Technical Support Team. Date: February 2026

Initiating Ki Value Search

I'm starting a comprehensive search for the kinetic inhibition constant (Ki) of 3-bromophenyl diethylcarbamate. My focus is identifying the specific enzymes it inhibits and, crucially, obtaining the corresponding Ki values from reliable scientific sources. This initial phase involves a thorough literature review.

Expanding Inhibitor Data

I'm now expanding the search to encompass other inhibitors targeting the same enzymes as 3-bromophenyl diethylcarbamate to set a comparison baseline. Concurrently, I'm hunting down established experimental protocols for determining enzyme kinetic inhibition constants. My aim is to build a solid foundation for comparing the compound and understanding experimental methodologies.

Analyzing Inhibition Mechanisms

I'm now analyzing the data I've gathered to understand the inhibition mechanisms and experimental conditions associated with the Ki values. I am diving deeper into the nuances of each study to ensure a thorough grasp of the context.

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromophenyl Diethylcarbamate

Topic: Personal protective equipment for handling 3-Bromophenyl Diethylcarbamate Audience: Researchers, scientists, and drug development professionals.[1] CAS Number: 863870-72-8[2][3] Executive Safety Summary 3-Bromophe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 3-Bromophenyl Diethylcarbamate Audience: Researchers, scientists, and drug development professionals.[1] CAS Number: 863870-72-8[2][3]

Executive Safety Summary

3-Bromophenyl Diethylcarbamate (CAS 863870-72-8) is a specialized carbamate derivative often utilized as a regioselective building block in organic synthesis (e.g., ortho-lithiation precursors) and potentially as a pharmacophore in medicinal chemistry.

Critical Hazard Alert: While often handled as a research intermediate, this compound belongs to the N,N-diethyl phenyl carbamate class.[1] Structurally, it shares the pharmacophore of potent acetylcholinesterase (AChE) inhibitors (e.g., Rivastigmine analogs).[1] Consequently, it must be treated as a potential neurotoxin capable of reversible cholinesterase inhibition, in addition to being a skin and eye irritant.[1][4]

Immediate Action Required:

  • Containment: Handle exclusively within a certified Chemical Fume Hood.

  • Skin Barrier: Double-gloving with specific breakthrough-resistant materials is mandatory due to the lipophilic nature of the diethyl and bromo-substituents.

  • Aerosol Control: Avoid all procedures that generate mist or dust without HEPA filtration.

Hazard Analysis & Technical Justification (The "Why")

To ensure safety, we must understand the mechanism of potential toxicity.[1]

Toxicological Mechanism (AChE Inhibition)

Carbamates function by carbamoylating the serine residue within the active site of acetylcholinesterase.[1] Unlike organophosphates, this inhibition is generally reversible (decays over hours).[1] However, acute exposure can still precipitate a Cholinergic Crisis .[1]

  • Symptoms: Miosis (pinpoint pupils), Salivation, Lacrimation, Bronchospasm, and Bradycardia.[1]

  • Route of Entry: The lipophilic ethyl groups and the bromine atom enhance lipid solubility, significantly increasing the risk of transdermal absorption .[1]

Chemical Properties Affecting PPE[1][6]
  • Physical State: Typically a viscous liquid or low-melting solid.

  • Solubility: Soluble in organic solvents (DCM, THF, Ethyl Acetate); low solubility in water.[1]

  • Reactivity: Stable under ambient conditions; sensitive to strong bases (hydrolysis releases 3-bromophenol and diethylamine).

Comprehensive PPE Specifications

The following PPE matrix is designed to provide a redundant barrier system .

Table 1: PPE Selection Matrix
Protection ZoneRecommended EquipmentTechnical SpecificationCritical Note
Hand (Primary) Nitrile Gloves (High Grade) Thickness: ≥ 5 mil (0.12 mm)Do NOT use Latex. Latex is permeable to lipophilic carbamates.
Hand (Secondary) Nitrile or Laminate Long-cuff (300mm)Wear under the primary glove to inspect for breaches.[1]
Respiratory Fume Hood (Primary) Face velocity: 80–100 fpmIf hood is unavailable (Emergency only): Full-face respirator with P100/OV cartridges.[1]
Ocular Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash)Safety glasses are insufficient for liquids that are neurotoxic by absorption.[1]
Body Lab Coat (Tyvek/Poly) Chemical-resistant apronCotton coats absorb liquids; use a chemically resistant apron for synthesis steps.

Operational Protocols

Donning & Doffing Workflow

Proper removal of PPE is as critical as wearing it to prevent "take-home" contamination.

PPE_Workflow cluster_doffing Doffing Sequence (Critical) start Start: Lab Entry step1 1. Inspect Lab Coat (Check for tears/stains) start->step1 step2 2. Don Inner Gloves (Nitrile, Long Cuff) step1->step2 step3 3. Don Lab Coat (Snap fully closed) step2->step3 step4 4. Don Splash Goggles (Adjust for seal) step3->step4 step5 5. Don Outer Gloves (Overlap coat cuffs) step4->step5 action PERFORM EXPERIMENT (In Fume Hood) step5->action doff1 1. Remove Outer Gloves (Beak method, do not snap) action->doff1 doff2 2. Remove Goggles (Handle by strap only) doff1->doff2 doff3 3. Remove Lab Coat (Roll inside-out) doff2->doff3 doff4 4. Remove Inner Gloves (Do not touch skin) doff3->doff4 wash 5. Wash Hands (Soap & Water, 20s) doff4->wash

Figure 1: Sequential Donning and Doffing protocol to minimize cross-contamination risks.

Handling & Synthesis Procedures

Scenario: Ortho-Lithiation or General Synthesis

  • Engineering Controls: Verify fume hood flow (magnehelic gauge or ribbon test) before opening the container.

  • Weighing:

    • If liquid: Use a gas-tight syringe or positive displacement pipette to transfer. Avoid pouring to minimize drips.

    • If solid: Weigh inside the hood.[1] If the balance is outside, tare the vial, add material inside the hood, cap tightly, and then weigh.[1]

  • Solvent Choice: When dissolving 3-Bromophenyl Diethylcarbamate, use DCM or THF. Caution: These solvents penetrate gloves; if a splash occurs, change both pairs of gloves immediately.[1] The solvent acts as a vehicle, carrying the toxin through the glove barrier.[1]

Spill Response & Disposal

Do NOT wash away with water immediately. Carbamates are toxic to aquatic life.

  • Isolate: Evacuate the immediate area. Post "Do Not Enter" signage.

  • Protect: Don full PPE (including apron and double gloves).[1]

  • Absorb:

    • Liquids: Use Vermiculite or a dedicated Organic Spill Pad.

    • Solids: Cover with wet paper towels (to prevent dust) and wipe up.[1]

  • Decontaminate: Clean the surface with a mild alkaline solution (e.g., 5% Sodium Carbonate) to promote hydrolysis of the carbamate bond, followed by soap and water.[1]

  • Disposal: Collect all waste in a container labeled "Toxic Organic Waste - Carbamate Contaminated" .

Emergency Decision Tree

In the event of exposure, rapid identification of symptoms distinguishes this from generic chemical irritation.[1]

Emergency_Response incident Exposure Incident type Identify Exposure Type incident->type skin Skin Contact type->skin eye Eye Contact type->eye inhale Inhalation type->inhale act_skin 1. Remove Clothing 2. Wash with Soap/Water (15m) 3. Monitor for Twitching skin->act_skin act_eye 1. Flush Eye Station (15m) 2. Hold Eyelids Open 3. Seek Ophthalmology eye->act_eye act_inhale 1. Move to Fresh Air 2. Support Breathing 3. Call Emergency Services inhale->act_inhale symptoms Check for Cholinergic Symptoms: Pinpoint Pupils, Salivation, Difficulty Breathing act_skin->symptoms act_eye->symptoms act_inhale->symptoms medical Transport to ER Provide SDS to Physician symptoms->medical If Present

Figure 2: Emergency response logic flow for Carbamate exposure.[1]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 4383760, Ethyl N-(3-bromophenyl)carbamate (Analogous Structure).[1] Retrieved from [Link][1][5]

  • Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000).[1] Retrieved from [Link][1]

  • Wiley Online Library. Directed ortho-Metalation of O-Carbamates. (Contextual reference for synthesis hazards). Retrieved from [Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
3-Bromophenyl Diethylcarbamate
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3-Bromophenyl Diethylcarbamate
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